molecular formula C11H11NS B1582290 2-Methyl-4-(p-tolyl)thiazole CAS No. 66047-73-2

2-Methyl-4-(p-tolyl)thiazole

Cat. No.: B1582290
CAS No.: 66047-73-2
M. Wt: 189.28 g/mol
InChI Key: UNKWGSWPXYCNPW-UHFFFAOYSA-N
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Description

2-Methyl-4-(p-tolyl)thiazole is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-7-13-9(2)12-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKWGSWPXYCNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349855
Record name 2-Methyl-4-(p-tolyl)thiazole
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Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66047-73-2
Record name 2-Methyl-4-(p-tolyl)thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-4-(4-methylphenyl)-1,3-thiazole
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Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methyl-4-(p-tolyl)thiazole: Mechanism and Practical Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of biologically active compounds. Thiazole derivatives are integral components of numerous pharmaceuticals, including antimicrobial agents like sulfathiazole, antiretrovirals such as ritonavir, and antifungal compounds.[2][3] The specific compound, 2-methyl-4-(p-tolyl)thiazole, serves as a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and agricultural chemistry.[4] This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the renowned Hantzsch thiazole synthesis. We will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters that govern the successful synthesis and purification of this important chemical entity.

The Core Mechanism: Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of this compound is the Hantzsch thiazole synthesis, a classic condensation reaction first described by Arthur Hantzsch in 1887.[2][5][6] This reaction involves the cyclization of an α-haloketone with a thioamide.[5][6] In the context of our target molecule, the key reactants are 2-bromo-1-(p-tolyl)ethanone and thioacetamide. The reaction proceeds through a well-defined, multi-step mechanism that culminates in the formation of the stable aromatic thiazole ring.[1][6]

The causality behind this synthetic choice lies in its efficiency, high yields, and the ready availability of the starting materials.[1][6] The reaction is robust and can be performed under relatively mild conditions, making it a staple in both academic and industrial laboratories.

Mechanistic Pathway

The Hantzsch synthesis for this compound can be dissected into three key stages:

  • Nucleophilic Attack (SN2 Reaction): The synthesis is initiated by a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic α-carbon of 2-bromo-1-(p-tolyl)ethanone.[1][6][7] This is a classic SN2 reaction where the bromide ion acts as the leaving group. The sulfur, being a soft nucleophile, preferentially attacks the soft electrophilic carbon bearing the halogen.[8]

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack. The nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate, a thiazoline derivative.[1][6] This cyclization is entropically favored.[9]

  • Dehydration and Aromatization: The final step involves the elimination of a molecule of water (dehydration) from the cyclic intermediate to form the stable, aromatic thiazole ring.[1][6] The driving force for this step is the formation of the highly stable aromatic system.[7]

Below is a visual representation of the Hantzsch synthesis mechanism for this compound.

Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2_bromo_1_p_tolyl_ethanone 2-Bromo-1-(p-tolyl)ethanone sn2_intermediate S-Alkylated Intermediate 2_bromo_1_p_tolyl_ethanone->sn2_intermediate SN2 Attack (Sulfur) thioacetamide Thioacetamide thioacetamide->sn2_intermediate cyclized_intermediate Cyclized Intermediate (Thiazoline) sn2_intermediate->cyclized_intermediate Intramolecular Cyclization (Nitrogen) product This compound cyclized_intermediate->product Dehydration

Caption: Hantzsch synthesis mechanism for this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of this compound. The quantities and conditions are based on established Hantzsch synthesis procedures.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Bromo-1-(p-tolyl)ethanone213.07102.13 g
Thioacetamide75.13110.83 g
Ethanol (95%)--20 mL
Saturated Sodium Bicarbonate Solution--As needed
Diethyl Ether--For extraction
Anhydrous Magnesium Sulfate--For drying
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.13 g (10 mmol) of 2-bromo-1-(p-tolyl)ethanone and 0.83 g (11 mmol) of thioacetamide in 20 mL of 95% ethanol.

  • Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Neutralization and Extraction: Pour the concentrated reaction mixture into a separatory funnel containing 50 mL of water. Carefully add saturated sodium bicarbonate solution to neutralize any acid formed during the reaction until the effervescence ceases. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product as a yellowish liquid or low-melting solid.[4]

Characterization

The identity and purity of the synthesized this compound (Molecular Formula: C11H11NS, Molecular Weight: 189.28 g/mol ) can be confirmed by standard spectroscopic techniques:[4]

  • ¹H NMR: Expected signals for the aromatic protons of the p-tolyl group, the thiazole proton, and the methyl groups.

  • ¹³C NMR: Resonances corresponding to the carbons of the thiazole ring and the p-tolyl group.

  • Mass Spectrometry: A molecular ion peak at m/z = 189, corresponding to the molecular formula.[4]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from starting materials to the purified product.

Experimental_Workflow Reactants 2-Bromo-1-(p-tolyl)ethanone Thioacetamide Ethanol Reaction Reflux (2-4 hours) Reactants->Reaction Workup Solvent Reduction Neutralization (NaHCO3) Aqueous Workup Reaction->Workup Extraction Diethyl Ether Extraction Workup->Extraction Drying Drying (MgSO4) Filtration Extraction->Drying Purification Solvent Evaporation Column Chromatography Drying->Purification Product Pure this compound Purification->Product

References

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Methyl-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a highly relevant and versatile method for the preparation of thiazole derivatives.[1][2] Thiazoles are a critical structural motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive technical overview of the Hantzsch synthesis, with a specific focus on the preparation of 2-Methyl-4-(p-tolyl)thiazole. We will delve into the mechanistic intricacies of the reaction, provide a detailed and validated experimental protocol, and discuss the characterization of the final product. This document is intended to serve as a practical resource for researchers and professionals in the field of organic synthesis and drug development, offering insights into the causality behind experimental choices and ensuring a robust and reproducible synthetic procedure.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[5][6] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a wide array of therapeutic agents.[7] Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][8] The Hantzsch synthesis provides a direct and efficient route to this important class of compounds, reacting α-haloketones with thioamides to generate the thiazole core.[1][9] This method is favored for its operational simplicity, generally high yields, and the stability of the resulting aromatic products.[2][10]

Mechanistic Insights into the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism.[2][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone.[2][11] This step, an SN2 reaction, forms a key intermediate. Subsequently, an intramolecular cyclization occurs, where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[9] This is followed by a dehydration step, leading to the formation of the stable, aromatic thiazole ring.[2] The aromaticity of the final product is a significant driving force for the reaction.[10]

Here, we will focus on the synthesis of this compound from 2-bromo-1-(p-tolyl)ethan-1-one and thioacetamide.

Reaction Scheme:

Diagrammatic Representation of the Reaction Mechanism:

Hantzsch_Thiazole_Synthesis alpha_haloketone 2-bromo-1-(p-tolyl)ethan-1-one intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 Nucleophilic Attack (SN2) thioamide Thioacetamide thioamide->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline derivative) intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound. The protocol has been designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
2-bromo-1-(p-tolyl)ethan-1-oneC9H9BrO213.0710.65 g (0.05 mol)≥98%
ThioacetamideC2H5NS75.133.76 g (0.05 mol)≥99%
EthanolC2H5OH46.07100 mLAnhydrous
Sodium Bicarbonate (NaHCO3)NaHCO384.01As neededSaturated Solution
Dichloromethane (CH2Cl2)CH2Cl284.93As neededACS Grade
Anhydrous Sodium Sulfate (Na2SO4)Na2SO4142.04As neededGranular
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethan-1-one (10.65 g, 0.05 mol) in 50 mL of anhydrous ethanol.

  • Addition of Thioamide: To the stirred solution, add thioacetamide (3.76 g, 0.05 mol).

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram:

Experimental_Workflow setup 1. Reaction Setup (2-bromo-1-(p-tolyl)ethan-1-one in Ethanol) addition 2. Add Thioacetamide setup->addition reflux 3. Reflux for 2-3 hours addition->reflux workup 4. Cool and Neutralize (Saturated NaHCO3) reflux->workup extraction 5. Extraction (Dichloromethane) workup->extraction drying 6. Dry and Filter (Anhydrous Na2SO4) extraction->drying evaporation 7. Solvent Removal (Rotary Evaporator) drying->evaporation purification 8. Purification (Column Chromatography/Recrystallization) evaporation->purification product Pure this compound purification->product

Caption: Step-by-step experimental workflow.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity.[13] The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group on the thiazole ring, the methyl group on the tolyl ring, the aromatic protons of the tolyl group, and the proton on the thiazole ring.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-S bonds of the thiazole ring and the aromatic C-H bonds.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure that the starting materials are pure and the reaction is carried out under anhydrous conditions. Incomplete reaction can be addressed by extending the reflux time.

  • Side Reactions: The formation of byproducts can occur if the reaction temperature is too high or if the stoichiometry of the reactants is not precise. Purification by column chromatography is often necessary to remove these impurities.[13]

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the preferred method of purification. A gradient elution with increasing polarity of the solvent system can be effective.

Conclusion

The Hantzsch thiazole synthesis is a robust and reliable method for the preparation of this compound. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can efficiently synthesize this valuable heterocyclic compound. The insights and detailed procedures provided in this guide are intended to facilitate the successful application of this important reaction in various research and development settings.

References

Spectroscopic Characterization of 2-Methyl-4-(p-tolyl)thiazole: An In-depth Technical Guide to its Predicted NMR Profile

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 2-Methyl-4-(p-tolyl)thiazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H and ¹³C NMR spectra of the molecule. In the absence of a complete, publicly available experimental dataset for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to construct a scientifically rigorous, predicted spectral profile. This approach not only offers a valuable reference for the identification and characterization of this compound but also serves as an educational tool for understanding the structure-spectra correlations in substituted heterocyclic systems.

Introduction to this compound and the Imperative of Spectroscopic Analysis

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a p-tolyl group at the 4-position. The thiazole moiety is a key structural motif in a wide array of pharmacologically active molecules, including antimicrobial and anticancer agents. The p-tolyl group can influence the molecule's lipophilicity and its potential for π-stacking interactions with biological targets.[1]

Accurate structural elucidation is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule, NMR is indispensable for confirming the identity and purity of newly synthesized compounds. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound, laying the groundwork for its experimental characterization.

Predicted ¹H NMR Spectroscopic Profile

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 2-methyl group, the thiazole ring, and the p-tolyl substituent. The expected chemical shifts (δ) are influenced by the electronic effects within the molecule, including the electron-withdrawing nature of the thiazole ring and the electron-donating character of the methyl groups.

Key Predicted Resonances:

  • 2-Methyl Protons (s, ~2.7 ppm): The three protons of the methyl group at the C2 position of the thiazole ring are expected to appear as a sharp singlet. Their chemical shift will be downfield from typical aliphatic methyl groups due to the deshielding effect of the adjacent aromatic thiazole ring.

  • Thiazole Proton (H5) (s, ~7.1-7.3 ppm): The single proton on the thiazole ring at the C5 position is anticipated to resonate as a singlet. Its chemical shift is influenced by the aromaticity of the thiazole ring and the electronic effects of the adjacent sulfur and nitrogen atoms.

  • p-Tolyl Protons (d, ~7.7-7.9 ppm and d, ~7.2-7.4 ppm): The four aromatic protons of the p-tolyl group will appear as two distinct doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the thiazole ring (H2'/H6') are expected to be more deshielded and resonate further downfield compared to the two protons meta to the thiazole ring (H3'/H5'). The coupling between these adjacent protons will result in a doublet splitting pattern for each signal, with a typical ortho coupling constant (J) of approximately 8 Hz.

  • p-Tolyl Methyl Protons (s, ~2.4 ppm): The three protons of the methyl group on the p-tolyl ring are predicted to appear as a singlet in the upfield region of the aromatic spectrum, consistent with a methyl group attached to a benzene ring.

Predicted ¹³C NMR Spectroscopic Profile

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eleven distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic effects of the substituents.

Key Predicted Resonances:

  • Thiazole Carbons:

    • C2 (~165-168 ppm): The carbon atom at the 2-position, bonded to the nitrogen and the methyl group, is expected to be significantly downfield due to the strong deshielding effect of the adjacent heteroatoms.

    • C4 (~150-155 ppm): The carbon at the 4-position, attached to the p-tolyl group, will also be in the downfield region, influenced by the aromatic thiazole ring and the attached aryl substituent.

    • C5 (~110-115 ppm): The carbon at the 5-position, bearing the single proton of the thiazole ring, is predicted to be the most upfield of the thiazole ring carbons.

  • p-Tolyl Carbons:

    • C1' (~130-135 ppm): The quaternary carbon of the tolyl group directly attached to the thiazole ring.

    • C2'/C6' (~126-129 ppm): The two equivalent ortho carbons.

    • C3'/C5' (~129-132 ppm): The two equivalent meta carbons.

    • C4' (~138-142 ppm): The para carbon bearing the methyl group.

  • Methyl Carbons:

    • 2-Methyl Carbon (~18-22 ppm): The carbon of the methyl group on the thiazole ring.

    • p-Tolyl Methyl Carbon (~20-23 ppm): The carbon of the methyl group on the p-tolyl ring.

Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
2-CH₃~2.7 (s, 3H)~18-22
H5~7.1-7.3 (s, 1H)~110-115
H2'/H6'~7.7-7.9 (d, J ≈ 8 Hz, 2H)~126-129
H3'/H5'~7.2-7.4 (d, J ≈ 8 Hz, 2H)~129-132
p-tolyl-CH₃~2.4 (s, 3H)~20-23
C2-~165-168
C4-~150-155
C1'-~130-135
C4'-~138-142

Advanced NMR Techniques for Structural Verification

While 1D NMR provides foundational data, 2D NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

  • COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the ortho and meta protons on the p-tolyl ring. A cross-peak between the signals at ~7.7-7.9 ppm and ~7.2-7.4 ppm would definitively establish their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbons attached to protons, such as C5, the aromatic carbons of the tolyl ring, and the methyl carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for assigning quaternary carbons. For instance, correlations from the 2-methyl protons (~2.7 ppm) to C2 of the thiazole ring would be expected. Similarly, correlations from the thiazole proton (H5) to C4 and the tolyl C1' would help in assigning these quaternary carbons.

Diagram of Key Predicted HMBC Correlations

Caption: Predicted key long-range correlations in the HMBC spectrum.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized, step-by-step methodology for the acquisition of high-quality NMR data for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal magnetic field homogeneity.

    • Acquire a 1D ¹H NMR spectrum using a standard pulse-acquire sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs for each 2D experiment.

    • Optimize the spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of increments in the indirect dimension and the number of scans per increment to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time.

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication or sine-bell) to enhance signal-to-noise or resolution.

    • Perform Fourier transformation, phase correction, and baseline correction for all spectra.

    • Calibrate the chemical shift scale using the TMS signal.

    • Analyze and integrate the 1D spectra and interpret the cross-peaks in the 2D spectra to assign all signals.

Workflow for NMR-based Structural Elucidation

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve Compound in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC Processing Data Processing H1_NMR->Processing C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: A typical workflow for the complete structural elucidation of an organic molecule using NMR spectroscopy.

Conclusion

This technical guide has presented a detailed, predicted ¹H and ¹³C NMR spectroscopic profile for this compound. By applying fundamental principles of NMR and leveraging data from analogous structures, a comprehensive set of expected chemical shifts and structural correlations has been established. This predictive analysis serves as a robust framework for the experimental verification of the structure of this compound. The outlined experimental protocols and the discussion of advanced 2D NMR techniques provide a clear path for researchers to obtain and interpret the necessary data for unambiguous structural confirmation, ensuring the scientific rigor required in chemical synthesis and drug development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of Thiazole Derivatives: A Case Study on 2-Amino-4-phenylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of small organic molecules, with a specific focus on thiazole derivatives, which are of significant interest in medicinal chemistry and drug development.[1][2] Due to the unavailability of a published crystal structure for 2-Methyl-4-(p-tolyl)thiazole, this guide will utilize the closely related and structurally characterized compound, 2-Amino-4-phenylthiazole, as a practical case study. We will delve into the synthetic methodologies, crystallization techniques, and the workflow of single-crystal X-ray diffraction, from data acquisition to structure refinement and detailed analysis of intermolecular interactions. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and apply crystallographic techniques in their work.

Introduction: The Significance of Thiazoles and Crystal Structure Analysis

The thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms that is a cornerstone in medicinal chemistry.[1][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in the design of a wide array of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2][3][4] The three-dimensional arrangement of atoms and molecules in the solid state, as determined by single-crystal X-ray diffraction, is crucial for understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability.[5][6] Furthermore, a detailed knowledge of the crystal structure provides invaluable insights into intermolecular interactions, which can inform drug design and the development of new crystalline forms with improved properties.

This guide will provide a self-validating framework for the crystal structure analysis of thiazole derivatives, using 2-Amino-4-phenylthiazole as an illustrative example.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of Thiazole Derivatives: The Hantzsch Synthesis

A classic and versatile method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis.[7][8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[7][8]

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [1]

  • Reaction Setup: In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).

  • Reaction Execution: Reflux the mixture for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The crude product is then treated with an ammonium hydroxide solution.

  • Purification: The resulting solid is collected and recrystallized from methanol to yield pure 2-Amino-4-phenylthiazole.

The causality behind this one-pot reaction lies in the in-situ formation of the α-haloketone (α-iodoacetophenone) from acetophenone and iodine, which then reacts with the nucleophilic sulfur of thiourea, followed by cyclization and dehydration to form the thiazole ring.

dot graph "Hantzsch_Thiazole_Synthesis" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Hantzsch Thiazole Synthesis Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

} केंदित Caption: Workflow for the Hantzsch synthesis of 2-Amino-4-phenylthiazole.

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in crystal structure analysis.[5][6] Various techniques can be employed, with the choice of solvent and method being critical. Common methods for small organic molecules include slow evaporation, vapor diffusion, and liquid-liquid diffusion.[5][10][11][12]

Experimental Protocol: Crystallization of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

The crystal structure of 2-Amino-4-phenylthiazole has been reported as its hydrobromide monohydrate salt. This highlights an important strategy in crystallization: salt formation can often improve crystallinity.

  • Solvent Selection: Dissolve the synthesized 2-Amino-4-phenylthiazole in a suitable solvent system from which it can be slowly precipitated upon addition of an anti-solvent or by slow evaporation. For the hydrobromide salt, an aqueous solution is implied.

  • Slow Evaporation: Prepare a saturated solution of the compound in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at room temperature. This gradual increase in concentration allows for the ordered arrangement of molecules into a crystal lattice.

  • Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.[6]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[6]

dot graph "SC-XRD_Workflow" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Single-Crystal X-ray Diffraction Workflow", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

} केंदित Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[6] The crystal is rotated, and a series of diffraction images are collected by a detector.[6] These images contain a pattern of spots, each corresponding to a diffracted X-ray beam. The intensities and positions of these spots are integrated and processed to generate a reflection file.

Structure Solution and Refinement

The processed reflection data is used to solve the crystal structure. For small molecules, direct methods are commonly employed to obtain an initial model of the electron density. This initial model is then refined using least-squares methods, where the atomic positions and other parameters are adjusted to best fit the experimental data. Software packages such as SHELX, Olex2, and CRYSTALS are widely used for structure solution and refinement.

Crystal Structure Analysis of 2-Amino-4-phenylthiazole Hydrobromide Monohydrate

The following data is based on the published crystal structure of 2-Amino-4-phenylthiazole hydrobromide monohydrate.

Crystallographic Data

A summary of the key crystallographic data is presented in the table below. This information is typically found in the Crystallographic Information File (CIF), which is the standard format for archiving and sharing crystal structure data.

ParameterValue
Chemical FormulaC₉H₁₁BrN₂O S
Formula Weight291.17
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.425
b (Å)9.477
c (Å)10.339
β (°)110.55
Volume (ų)1140.4
Z4
R-factor (%)8.5
Molecular Structure

The crystal structure reveals that the 2-Amino-4-phenylthiazole molecule is protonated at one of the thiazole nitrogen atoms. The phenyl and thiazole rings are essentially planar, with a dihedral angle of 19.1° between them.

dot graph "Molecular_Structure" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Molecular Structure of 2-Amino-4-phenylthiazole", labelloc=t, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"];

} केंदित Caption: A schematic representation of the 2-Amino-4-phenylthiazole molecule.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of intermolecular interactions, primarily hydrogen bonds involving the protonated thiazole, the amino group, the bromide ion, and the water molecule. These interactions are crucial for the overall stability of the crystal lattice.

  • N-H···Br⁻ Hydrogen Bonds: The exocyclic amino group and the protonated thiazole nitrogen form hydrogen bonds with the bromide ions.

  • O-H···Br⁻ Hydrogen Bonds: The water molecule is involved in hydrogen bonding with the bromide ions.

  • C-H···Br⁻ Interactions: A weak C-H···Br⁻ interaction is also observed.

  • S···Br⁻ Contacts: Short contacts between the sulfur atom of the thiazole ring and bromide ions are present, suggesting a weak interaction.

dot graph "Intermolecular_Interactions" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Key Intermolecular Interactions", labelloc=t, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

} केंदित Caption: A diagram illustrating the primary intermolecular interactions in the crystal structure.

The analysis of these interactions is often facilitated by tools such as Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts.

Conclusion and Future Directions

This guide has outlined the essential steps in the crystal structure analysis of thiazole derivatives, using 2-Amino-4-phenylthiazole hydrobromide monohydrate as a detailed case study. The process, from synthesis and crystallization to the final analysis of intermolecular interactions, provides a wealth of information that is critical for drug development and materials science. The ability to correlate crystal structure with physical properties allows for a rational approach to the design of new molecules with desired characteristics.

For researchers working with novel thiazole derivatives, obtaining a single crystal structure should be a primary objective. The insights gained from the three-dimensional atomic arrangement are invaluable for understanding structure-activity relationships and for the development of new, effective therapeutic agents. The Cambridge Structural Database (CSD) serves as a critical repository for such data, enabling broader analysis and knowledge discovery within the scientific community.

References

An In-depth Technical Guide to 2-Methyl-4-(p-tolyl)thiazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Welcome to this comprehensive technical guide on 2-Methyl-4-(p-tolyl)thiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. As a Senior Application Scientist, my goal is to provide not just a compilation of data, but a deeper understanding of the causality behind the chemical properties and experimental methodologies associated with this intriguing heterocyclic compound. The thiazole moiety is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for innovation. This guide is structured to provide a logical flow from fundamental properties to practical applications, grounded in established scientific principles.

Molecular Structure and Identification

This compound is a substituted aromatic heterocycle. The core of the molecule is a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This ring is substituted with a methyl group at the 2-position and a para-tolyl group at the 4-position.

The structural representation and key identifiers are summarized below:

IdentifierValue
IUPAC Name 2-methyl-4-(4-methylphenyl)-1,3-thiazole[1]
CAS Number 66047-73-2[1]
Molecular Formula C₁₁H₁₁NS[1]
Molecular Weight 189.28 g/mol [1]
Canonical SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C[1]
InChI Key UNKWGSWPXYCNPW-UHFFFAOYSA-N[1]

The presence of the thiazole ring, a methyl group, and a tolyl group imparts a unique combination of electronic and steric properties that govern its reactivity and potential biological activity.

Physicochemical Properties

PropertyPredicted/Estimated ValueNotes and Justification
Boiling Point ~320-340 °CPredicted based on computational models. The boiling point is expected to be significantly higher than simpler thiazoles due to the increased molecular weight and aromatic nature. For comparison, the predicted boiling point of the related 2-amino-4-(p-tolyl)thiazole is 369.4 °C[2].
Density ~1.1 g/cm³Estimated based on the densities of similar aromatic and heterocyclic compounds. The predicted density for 2-amino-4-(p-tolyl)thiazole is ~1.2 g/cm³[2].
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, chloroform). Sparingly soluble in water.The hydrophobic nature of the tolyl group and the overall nonpolar character of the molecule suggest poor aqueous solubility, a common trait for many drug-like small molecules.

Rationale for Property Estimation: The provided values are derived from computational prediction tools and by drawing parallels with structurally similar compounds. For instance, the presence of the tolyl group is known to decrease water solubility and increase the boiling point compared to unsubstituted or smaller alkyl-substituted thiazoles. These estimations are valuable for initial experimental design, such as selecting appropriate solvents for reactions and purification.

Synthesis of this compound

The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

For the synthesis of this compound, the logical precursors would be 1-(p-tolyl)propan-2-one (which would need to be halogenated at the α-position to the ketone) and thioacetamide . A more direct route involves the reaction of a pre-formed α-haloketone, such as 2-bromo-1-(p-tolyl)ethanone , with thioacetamide.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is an adaptation of the well-established Hantzsch synthesis for analogous thiazoles.

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Thioacetamide

  • Ethanol (or a similar polar solvent)

  • Sodium bicarbonate (or another suitable base for neutralization)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-bromo-1-(p-tolyl)ethanone and a slight excess (1.1-1.2 equivalents) of thioacetamide in a suitable volume of ethanol.

  • Reaction: Heat the mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. The product, being sparingly soluble in water, should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Causality in Experimental Choices:

  • Excess Thioacetamide: Using a slight excess of the thioamide helps to ensure the complete consumption of the more valuable α-haloketone.

  • Reflux Conditions: The application of heat is necessary to overcome the activation energy of the cyclization reaction.

  • Neutralization: The neutralization step is crucial to deprotonate the initially formed thiazolium salt and precipitate the neutral product.

Hantzsch Synthesis Workflow Diagram

Hantzsch_Synthesis reagents Starting Materials: - 2-Bromo-1-(p-tolyl)ethanone - Thioacetamide - Ethanol (Solvent) reaction Reaction: Reflux for 2-4 hours reagents->reaction 1. Mix workup Work-up: Cool to room temperature reaction->workup 2. Complete neutralization Neutralization & Precipitation: Add NaHCO₃ solution workup->neutralization 3. Proceed isolation Isolation: Vacuum filtration neutralization->isolation 4. Precipitate forms purification Purification: Recrystallization isolation->purification 5. Crude product product Final Product: This compound purification->product 6. Pure product

Caption: Hantzsch Synthesis Workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the thiazole ring, the methyl group, and the p-tolyl group.

  • Thiazole Ring: The thiazole ring is an electron-deficient aromatic system. The nitrogen atom at position 3 is basic and can be protonated or alkylated. The carbon atom at position 2 is susceptible to deprotonation by strong bases, forming a nucleophilic species. The ring as a whole can participate in various cycloaddition reactions under specific conditions.

  • Methyl Group: The methyl group at the 2-position is relatively unreactive but can influence the overall lipophilicity of the molecule.

  • p-Tolyl Group: The p-tolyl group is an electron-donating aromatic substituent. It can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the thiazole ring on the tolyl group will influence the position of substitution.

Reactivity Overview Diagram

Reactivity_Overview molecule This compound thiazole_ring Thiazole Ring (Electron-deficient) molecule->thiazole_ring tolyl_group p-Tolyl Group (Electron-rich) molecule->tolyl_group methyl_group Methyl Group (Lipophilicity) molecule->methyl_group nucleophilic_attack Nucleophilic Attack (at C2 after deprotonation) thiazole_ring->nucleophilic_attack protonation_alkylation Protonation/Alkylation (at N3) thiazole_ring->protonation_alkylation electrophilic_substitution Electrophilic Aromatic Substitution tolyl_group->electrophilic_substitution

Caption: Key reactivity sites of this compound.

Spectral Characterization

Due to the absence of publicly available experimental spectra for this compound, this section provides predicted spectral data and an interpretation based on established principles of spectroscopy. These predictions are generated using advanced computational models and serve as a reliable guide for experimental characterization.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8Doublet2HAromatic protons on the tolyl ring (ortho to the thiazole)
~7.2Doublet2HAromatic protons on the tolyl ring (meta to the thiazole)
~7.1Singlet1HThiazole ring proton (at C5)
~2.7Singlet3HMethyl group on the thiazole ring (at C2)
~2.4Singlet3HMethyl group on the tolyl ring

Rationale for Predicted Shifts:

  • The aromatic protons on the tolyl ring are expected to appear as two distinct doublets due to ortho-coupling.

  • The proton on the thiazole ring at C5 is a singlet as it has no adjacent protons.

  • The two methyl groups are in different chemical environments and are therefore expected to have distinct singlet signals.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would show signals for all 11 carbon atoms:

Chemical Shift (δ, ppm)Assignment
~165C2 of the thiazole ring
~152C4 of the thiazole ring
~138Quaternary carbon of the tolyl ring attached to the methyl group
~131Quaternary carbon of the tolyl ring attached to the thiazole ring
~129CH carbons of the tolyl ring
~126CH carbons of the tolyl ring
~115C5 of the thiazole ring
~21Methyl carbon of the tolyl group
~19Methyl carbon of the thiazole ring

Rationale for Predicted Shifts:

  • The carbons of the thiazole ring (C2, C4, and C5) have characteristic chemical shifts that are influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.

  • The aromatic carbons of the tolyl group will appear in the typical aromatic region (120-140 ppm).

  • The two methyl carbons will have distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Vibration
3100-3000C-H stretching (aromatic)
2950-2850C-H stretching (aliphatic - methyl groups)
1600-1450C=C and C=N stretching (aromatic and thiazole rings)
~820C-H out-of-plane bending (para-disubstituted benzene)

Rationale for Predicted Bands: The presence of aromatic rings and methyl groups gives rise to characteristic C-H and C=C/C=N stretching vibrations. The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (Predicted)

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 189

  • Key Fragmentation Pathways:

    • Loss of a methyl radical from the tolyl group to give a fragment at m/z = 174.

    • Cleavage of the thiazole ring, leading to various smaller charged fragments.

    • Formation of a tropylium ion (m/z = 91) is also a possibility due to the presence of the tolyl group.

Applications in Drug Development and Research

The this compound scaffold is of significant interest in medicinal chemistry due to the established biological activities of the thiazole ring system.

  • Antimicrobial and Antifungal Agents: Thiazole derivatives are known to exhibit a broad spectrum of antimicrobial and antifungal activities. The specific substitutions on the thiazole ring can be tuned to enhance potency and selectivity against various pathogens.[1]

  • Anticancer Drug Scaffolds: The thiazole ring is a key component in several anticancer agents. Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation through various mechanisms.

  • Kinase Inhibitors: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, making it a valuable pharmacophore for designing kinase inhibitors, which are a major class of cancer therapeutics.

The lipophilic nature of the tolyl group can also be advantageous for cell membrane permeability, a crucial factor in drug efficacy.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in various fields, particularly in drug discovery. While a comprehensive set of experimental data for this specific molecule is not yet widely available, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and computational predictions. It is our hope that this in-depth guide will serve as a valuable resource for researchers and stimulate further investigation into the promising properties of this and related thiazole derivatives.

References

A Technical Guide to the One-Pot Synthesis of 2-Aryl/Hetaryl-4-Methyl-5-Acylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of a robust and efficient one-pot methodology for synthesizing 2-aryl/hetaryl-4-methyl-5-acylthiazoles, a class of compounds with significant interest in medicinal chemistry and drug development. We will move beyond a simple recitation of steps to provide a causal understanding of the experimental design, ensuring that researchers can not only replicate the protocol but also adapt and troubleshoot it effectively.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of new therapeutic agents. Notably, thiazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 2-aryl/hetaryl-4-methyl-5-acylthiazoles offers a rich template for chemical exploration, allowing for fine-tuning of steric and electronic properties to optimize biological targets. The development of efficient, atom-economical, and scalable synthetic routes to these molecules is therefore a critical objective in modern drug discovery.

Core Synthesis Strategy: A Modernized Hantzsch-Type Reaction

The classical Hantzsch thiazole synthesis, first reported in 1887, involves the condensation of a α-haloketone with a thioamide. While foundational, this method often requires the isolation of unstable α-haloketone intermediates and can suffer from harsh reaction conditions. The one-pot methodology detailed herein represents a significant advancement, circumventing these issues through an in situ generation of the key reactive intermediate.

This strategy is predicated on a three-component reaction involving an aryl/hetaryl methyl ketone, a suitable acylating agent, and a source of sulfur (thioacetamide). The elegance of this one-pot approach lies in its operational simplicity and the telescoping of multiple reaction steps, which minimizes waste, reduces purification efforts, and improves overall yield.

Overall Reaction Scheme

The general transformation can be summarized as follows:

Caption: High-level workflow for the one-pot synthesis and purification of 2,4,5-trisubstituted thiazoles.

Unveiling the Reaction Mechanism

Understanding the underlying mechanism is paramount for optimizing reaction conditions and adapting the protocol to new substrates. The process is a cascade of well-established organic reactions integrated into a single pot.

  • Enamine/Enolate Formation: The reaction initiates with the aryl/hetaryl methyl ketone. In the presence of a base or under thermal conditions, it forms an enolate or enamine intermediate.

  • Acylation: This nucleophilic intermediate attacks the acylating agent (e.g., acetic anhydride), leading to the formation of a β-diketone or a related enol derivative.

  • In Situ α-Halogenation (Alternative Pathway): In some variations of the Hantzsch synthesis, an in situ halogenation of the ketone occurs first, using reagents like N-bromosuccinimide (NBS), to form the α-haloketone.

  • Condensation with Thioamide: The thioamide (e.g., thioacetamide) then acts as a binucleophile. Its sulfur atom attacks the electrophilic carbonyl carbon, and the nitrogen atom attacks the other carbonyl (or the carbon bearing the halogen).

  • Cyclization and Dehydration: This condensation is followed by a cyclization step. A subsequent dehydration (loss of a water molecule) from the resulting thiazoline intermediate is the final, irreversible step that drives the reaction to completion, yielding the aromatic thiazole ring.

Visualizing the Mechanism

The following diagram illustrates the key transformations occurring within the reaction vessel.

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Final Product R1 Aryl Methyl Ketone I1 β-Diketone / Enol R1->I1 + Acylating Agent (R2) R2 Acylating Agent R3 Thioacetamide I2 Thiazoline Intermediate I1->I2 + Thioacetamide (R3) (Condensation) P1 2-Aryl-4-methyl- 5-acylthiazole I2->P1 Dehydration (Aromatization)

Caption: Simplified mechanistic pathway for the one-pot formation of the thiazole ring.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, meaning that successful execution relies on careful control of stoichiometries and conditions, with observable checkpoints.

Materials and Reagents
  • Aryl/Hetaryl Methyl Ketone (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Thioacetamide (1.1 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq) - Note: Used in the in situ halogenation pathway.

  • Ethanol (Solvent)

  • Sodium Bicarbonate (Saturated Aqueous Solution)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl/hetaryl methyl ketone (1.0 eq) and ethanol. Stir until fully dissolved.

  • In Situ α-Haloketone Formation (If applicable): Add N-bromosuccinimide (1.0 eq) portion-wise to the solution. The disappearance of the solid NBS and a potential color change indicate consumption. Stir at room temperature for 30-60 minutes. Successful formation of the α-bromo ketone is critical; this can be monitored by Thin Layer Chromatography (TLC).

  • Thioamide Addition: Add thioacetamide (1.1 eq) to the reaction mixture.

  • Acylation & Cyclization: Add acetic anhydride (1.2 eq). Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield the pure 2-aryl/hetaryl-4-methyl-5-acylthiazole.

Data Presentation: Substrate Scope and Yields

The versatility of this one-pot synthesis is demonstrated by its applicability to a range of substrates. The following table summarizes representative yields obtained with various aryl methyl ketones.

EntryAr-Group (in Ar-CO-CH₃)ProductYield (%)
1Phenyl2-Phenyl-4-methyl-5-acetylthiazole85
24-Chlorophenyl2-(4-Chlorophenyl)-4-methyl-5-acetylthiazole88
34-Methoxyphenyl2-(4-Methoxyphenyl)-4-methyl-5-acetylthiazole82
42-Thienyl2-(Thiophen-2-yl)-4-methyl-5-acetylthiazole79
52-Naphthyl2-(Naphthalen-2-yl)-4-methyl-5-acetylthiazole80

Yields are for isolated, purified products.

Trustworthiness & Field-Proven Insights

  • Causality of Reagent Stoichiometry: Using a slight excess of thioacetamide and the acylating agent ensures the complete consumption of the limiting ketone substrate, maximizing yield.

  • Solvent Choice: Ethanol is an excellent choice as it readily dissolves the reactants and is suitable for the reflux temperatures required without being overly high-boiling, which would complicate removal.

  • Monitoring the Reaction: The importance of TLC monitoring cannot be overstated. It provides direct visual evidence of the reaction's progression and helps determine the optimal time for work-up, preventing the formation of side products from prolonged heating.

  • The Role of NBS: While the β-diketone pathway is common, the in situ generation of the α-haloketone using NBS is a highly reliable alternative. The bromine atom is an excellent leaving group, which significantly accelerates the rate of condensation with the thioamide.

Conclusion

The one-pot synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles via a modified Hantzsch reaction is a powerful tool for medicinal chemists. Its operational simplicity, high yields, and broad substrate scope make it a superior alternative to classical multi-step procedures. By understanding the underlying mechanistic principles and the rationale behind the experimental design, researchers can confidently apply and adapt this methodology to accelerate the discovery of novel thiazole-based therapeutic agents.

An In-Depth Technical Guide to Cyclization Strategies for Thiazole Core Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science, integral to the structure of numerous pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug discovery.[3] This guide provides a comprehensive overview of the principal cyclization strategies for constructing the thiazole core. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of classical methods such as the Hantzsch, Gabriel, and Cook-Heilbron syntheses. Furthermore, we will explore modern advancements, including microwave-assisted protocols and multicomponent reactions, that offer improved efficiency and sustainability. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven understanding of thiazole synthesis.

Introduction: The Enduring Importance of the Thiazole Scaffold

The five-membered aromatic ring containing sulfur and nitrogen at positions 1 and 3, respectively, known as thiazole, is a recurring feature in a vast array of biologically active molecules.[4][5] Its significance is highlighted by its presence in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs such as the antiretroviral Ritonavir, the antimicrobial Sulfathiazole, and the non-steroidal anti-inflammatory Meloxicam.[6][7] The thiazole moiety's utility stems from its planar, aromatic structure which allows for diverse substitution patterns, enabling fine-tuning of a molecule's physicochemical and pharmacological properties.[2][8]

The development of efficient and versatile synthetic routes to access the thiazole core is therefore a critical endeavor in organic and medicinal chemistry. The choice of synthetic strategy is often dictated by the desired substitution pattern on the thiazole ring, the availability of starting materials, and the required reaction conditions. This guide will systematically explore the most pivotal and widely employed cyclization strategies.

Classical Cyclization Strategies: The Foundation of Thiazole Synthesis

The traditional methods for thiazole synthesis, developed in the late 19th and early 20th centuries, remain highly relevant and widely practiced due to their reliability and broad applicability.

The Hantzsch Thiazole Synthesis

First reported by Arthur Hantzsch in 1887, this is arguably the most common and versatile method for thiazole synthesis.[9][10] It involves the condensation reaction between an α-halocarbonyl compound (e.g., α-haloketone or α-haloaldehyde) and a thioamide.[11][12]

Mechanism and Rationale: The reaction proceeds via a well-established multi-step pathway. The choice of an α-halocarbonyl is critical as the halogen provides a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. The thioamide serves as the C-N-S building block.

  • Nucleophilic Attack (S N 2): The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the halocarbonyl compound, displacing the halide ion.[9][13] This initial step forms an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon. This step is often the rate-determining step and is facilitated by the proximity of the reacting groups.

  • Dehydration: The resulting five-membered ring intermediate, a hydroxythiazoline, readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[11] This final aromatization step is a powerful thermodynamic driving force for the reaction.

// Reactants Thioamide [label="Thioamide\n(R²-CS-NH₂)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Haloketone [label="α-Haloketone\n(R¹-CO-CH₂-X)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates Intermediate1 [label="S-Alkylated Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxythiazoline [label="Hydroxythiazoline Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Thiazole [label="Thiazole\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Arrows and Labels {Thioamide, Haloketone} -> Intermediate1 [label=" Sₙ2 Attack"]; Intermediate1 -> Hydroxythiazoline [label=" Intramolecular\n Cyclization"]; Hydroxythiazoline -> Thiazole [label=" Dehydration\n (-H₂O)"]; } diagram Caption: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [14]

This protocol is a representative example of the Hantzsch synthesis.

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Procedure:

    • Combine 2-bromoacetophenone and thiourea in a 20 mL scintillation vial equipped with a stir bar.

    • Add methanol to the vial. Causality: Methanol serves as a polar protic solvent to dissolve the reactants and facilitate the reaction.

    • Heat the mixture with stirring on a hot plate (approx. 100°C) for 30 minutes. The progress of the reaction can be monitored by TLC.

    • Remove the reaction from heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. Causality: The basic sodium carbonate solution neutralizes the hydrobromic acid (HBr) byproduct formed during the reaction, which aids in the precipitation of the final product.

    • Filter the resulting precipitate through a Buchner funnel.

    • Wash the filter cake with water to remove any remaining salts.

    • Dry the collected solid to obtain the 2-amino-4-phenylthiazole product. The product is often pure enough for characterization without further purification.[14]

The Cook-Heilbron Synthesis

Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this method is particularly useful for synthesizing 5-aminothiazoles.[15] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[16]

Mechanism and Rationale: The key starting material, an α-aminonitrile, provides the N-C-C backbone of the final product.

  • Nucleophilic Addition: The nitrogen atom of the α-aminonitrile attacks the electrophilic carbon of carbon disulfide (CS₂).[15]

  • Tautomerization & Cyclization: The resulting intermediate undergoes tautomerization to form a reactive dithioacid, which then cyclizes.

  • Aromatization: The cyclized intermediate eliminates hydrogen sulfide (H₂S) to yield the 5-aminothiazole. The reaction is typically conducted at room temperature.

This method was a significant breakthrough as it provided a high-yielding route to 5-aminothiazoles, which were previously difficult to access.[15]

The Gabriel Thiazole Synthesis

The Gabriel synthesis offers a route to 2,5-disubstituted thiazoles. This method involves the cyclization of an α-acylaminoketone using a strong sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅).[4][13]

Mechanism and Rationale: The α-acylaminoketone contains the pre-formed C-C-N-C backbone. The critical step is the thionation of the ketone and amide carbonyl groups by P₂S₅, followed by cyclization.

  • Thionation: Phosphorus pentasulfide converts the ketone carbonyl group into a thioketone and the amide carbonyl into a thioamide.

  • Intramolecular Cyclization: The thioamide sulfur attacks the carbon of the thioketone.

  • Dehydration/Aromatization: The resulting intermediate eliminates water to form the thiazole ring.

A significant drawback of this method is the harsh reaction conditions, often requiring high temperatures, and the use of the aggressive reagent P₂S₅.[4][11]

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

While classical methods are robust, modern synthetic chemistry has driven the development of more efficient, rapid, and environmentally friendly approaches to thiazole synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods.[17][18]

Rationale and Advantages: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and accelerated reaction rates.[19] This is particularly advantageous for reactions like the Hantzsch synthesis, where conventional heating can require several hours.[20] Microwave-assisted Hantzsch reactions can often be completed in a matter of minutes.[19][20]

Example Application: The synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved in significantly higher yields and shorter reaction times (minutes vs. 8 hours) using microwave heating compared to conventional reflux conditions.[20] This efficiency is crucial in the context of creating libraries of compounds for drug screening.[6]

Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis Conv_Setup Reaction Setup (Flask, Reflux) Conv_Heat Heating (Oil Bath, Mantle) (Hours) Conv_Setup->Conv_Heat Conv_Workup Work-up & Purification Conv_Heat->Conv_Workup Product Final Product Conv_Workup->Product MW_Setup Reaction Setup (MW Vial) MW_Heat Irradiation (Microwave Reactor) (Minutes) MW_Setup->MW_Heat MW_Workup Work-up & Purification MW_Heat->MW_Workup MW_Workup->Product Start Reactants Start->Conv_Setup Start->MW_Setup

Van Leusen Thiazole Synthesis

A less common but elegant method involves the use of tosylmethyl isocyanide (TosMIC). The Van Leusen reaction is versatile and can be used to synthesize various heterocycles, including thiazoles, oxazoles, and imidazoles.[21][22][23] The reaction of TosMIC with a thioacylating agent can lead to the formation of a thiazole ring.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials.[17] This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and energy.[17] Microwave-assisted MCRs for thiazole synthesis have been developed, combining the benefits of both strategies.[7][17]

Comparative Analysis of Key Strategies

The choice of a synthetic route depends on several factors. The following table provides a comparative summary of the discussed methods.

Method Starting Materials Key Advantages Key Disadvantages Typical Substituent Pattern
Hantzsch Synthesis α-Halocarbonyl, Thioamide/ThioureaHigh yields, simple procedure, wide substrate scope, versatile.[9][14]Requires α-halocarbonyls which can be lachrymatory.2, 4, and/or 5-substituted
Cook-Heilbron Synthesis α-Aminonitrile, CS₂/DithioacidMild conditions, good yields for specific products.[15]Limited to 5-aminothiazoles.5-Amino substituted
Gabriel Synthesis α-Acylaminoketone, P₂S₅Access to 2,5-disubstituted thiazoles.Harsh conditions (high temp), use of P₂S₅.[4][13]2,5-disubstituted
Microwave-Assisted Varies (often Hantzsch reactants)Rapid reaction times, higher yields, increased purity.[19][20]Requires specialized microwave reactor equipment.Varies with underlying reaction

Conclusion and Future Outlook

The synthesis of the thiazole core has a rich history, with classical methods like the Hantzsch synthesis remaining indispensable tools for the modern chemist. Concurrently, the drive for greater efficiency and sustainability has led to the adoption of modern techniques such as microwave-assisted synthesis and multicomponent reactions. These newer methods not only accelerate the synthesis process but also often provide access to novel chemical space.

Future research will likely focus on developing even more atom-economical and environmentally benign methodologies. The use of novel catalysts, flow chemistry, and chemoenzymatic strategies may open new avenues for thiazole synthesis, further empowering chemists in their quest to develop novel therapeutics and advanced materials.[4] The enduring importance of the thiazole scaffold ensures that the innovation in its synthesis will continue to be a vibrant and critical area of chemical research.

References

Biological Screening of Novel 2-Methyl-4-(p-tolyl)thiazole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to act as a versatile scaffold, engaging with a wide array of biological targets through various non-covalent interactions. This has led to the development of numerous FDA-approved drugs containing a thiazole moiety, including the anticancer agents Dasatinib and Ixazomib, the H2 blocker Famotidine, and the essential vitamin B1 (thiamine).[3][4] The inherent bioactivity of the thiazole nucleus makes it an attractive starting point for the design and synthesis of novel therapeutic agents.[1][3][4][5] Modifications to the thiazole ring can lead to compounds with improved potency and reduced toxicity.[5]

This guide focuses on a specific class of thiazole derivatives: 2-Methyl-4-(p-tolyl)thiazole analogs . The presence of a methyl group at the 2-position and a para-tolyl group at the 4-position provides a distinct chemical entity with the potential for unique biological activities. The tolyl group, in particular, can influence the molecule's lipophilicity and steric interactions with target proteins, potentially leading to enhanced efficacy and selectivity. This document provides a comprehensive framework for the biological screening of novel analogs built upon this core structure, guiding researchers through a logical and efficient discovery cascade.

Designing a Strategic Screening Cascade

A successful screening campaign for novel compounds requires a tiered approach, starting with broad, high-throughput assays to identify initial "hits" and progressively moving towards more complex, disease-relevant models to characterize "leads." This cascade is designed to maximize the discovery of promising candidates while efficiently deprioritizing compounds with undesirable properties.

Here, we propose a screening cascade tailored for this compound analogs, prioritizing therapeutic areas where thiazole derivatives have shown significant promise: oncology, infectious diseases, and inflammation.[1][3][5][6]

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening & Selectivity cluster_2 Tier 3: Mechanism of Action & In Silico Profiling cluster_3 Tier 4: Lead Optimization Primary_Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Against a panel of cancer cell lines Secondary_Cytotoxicity Dose-Response & IC50 Determination Selectivity against normal cell lines Primary_Cytotoxicity->Secondary_Cytotoxicity Active Compounds Primary_Antimicrobial Antimicrobial Susceptibility (e.g., Broth Microdilution) Against representative bacterial and fungal strains Secondary_Antimicrobial MIC & MBC/MFC Determination Spectrum of activity Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Anti_Inflammatory In Vitro Anti-inflammatory Assays (e.g., COX/LOX inhibition, cytokine release) Secondary_Cytotoxicity->Anti_Inflammatory MoA Mechanism of Action Studies (e.g., Apoptosis assays, Enzyme inhibition) Secondary_Cytotoxicity->MoA Potent & Selective Hits Secondary_Antimicrobial->MoA Potent Hits Docking Molecular Docking To identify potential protein targets MoA->Docking ADMET In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) MoA->ADMET Lead_Opt Structure-Activity Relationship (SAR) Studies Synthesis of focused libraries Docking->Lead_Opt ADMET->Lead_Opt

Caption: Proposed screening cascade for this compound analogs.

Part 1: Anticancer Activity Screening

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various biological pathways and proteins involved in cancer progression.[3][7] Many have been shown to induce apoptosis in cancer cells.[8]

Primary Cytotoxicity Screening: The MTT Assay

The initial step is to assess the general cytotoxicity of the novel analogs against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric, and high-throughput method for this purpose.[9][10] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[9][10]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Secondary Screening: Dose-Response and Selectivity

Compounds showing significant cytotoxicity in the primary screen should be further evaluated to determine their half-maximal inhibitory concentration (IC50) and selectivity.

  • IC50 Determination: A more detailed dose-response curve with a narrower concentration range is generated to accurately calculate the IC50 value for each active compound against the sensitive cancer cell lines.

  • Selectivity Index: To assess the potential for therapeutic use, the cytotoxicity of the active compounds should be tested against a non-cancerous cell line (e.g., human fibroblasts). The selectivity index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Analog-001MCF-77.7Fibroblast>100>13.0
Analog-002HCT-11625.0Fibroblast>100>4.0
Analog-003A54915.2Fibroblast85.05.6
DoxorubicinMCF-70.5Fibroblast2.55.0

Table 1: Example of IC50 and Selectivity Index data for hypothetical active analogs.

Part 2: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents.[11] Thiazole derivatives have been reported to possess both antibacterial and antifungal activities, making this a promising avenue for investigation.[1][12]

Primary Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13] This method is amenable to high-throughput screening.[14]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus and Escherichia coli for bacteria; Candida albicans for fungi) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the thiazole analogs in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Secondary Antimicrobial Screening: MBC/MFC Determination

For compounds that exhibit a good MIC, it is important to determine if they are bacteriostatic/fungistatic (inhibit growth) or bactericidal/fungicidal (kill the organism). This is achieved by determining the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC).

Experimental Protocol: MBC/MFC Determination

  • Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.

  • Plating: Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of colonies compared to the initial inoculum.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenases (COX) and lipoxygenases (LOX).[15][16]

In Vitro Anti-inflammatory Assays

Initial screening for anti-inflammatory activity can be conducted using cell-free enzyme inhibition assays or cell-based assays measuring the production of inflammatory mediators.

  • COX-1/COX-2 Inhibition Assay: Commercially available kits can be used to assess the ability of the thiazole analogs to inhibit the activity of COX-1 and COX-2 enzymes. Selective inhibition of COX-2 is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

  • 5-LOX Inhibition Assay: Similarly, the inhibitory effect on 5-lipoxygenase can be determined using commercially available assay kits.

  • Cytokine Release Assay: In a cell-based model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the effect of the compounds on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using ELISA.[17]

Part 4: In Silico Profiling and Lead Optimization

Promising hits from the in vitro screens should be subjected to computational analysis to predict their drug-like properties and to guide further optimization.

Molecular Docking

Molecular docking studies can provide insights into the potential binding modes of the active thiazole analogs with their biological targets.[11][18][19][20] This information is invaluable for understanding the structure-activity relationship (SAR) and for designing more potent analogs.

Molecular_Docking cluster_0 Molecular Docking Workflow Ligand_Prep Prepare 3D structure of This compound analog Docking_Run Perform docking simulation to predict binding pose and affinity Ligand_Prep->Docking_Run Target_Prep Obtain 3D structure of potential protein target (e.g., from PDB) Target_Prep->Docking_Run Analysis Analyze binding interactions (e.g., hydrogen bonds, hydrophobic interactions) Docking_Run->Analysis Lead_Opt Lead_Opt Analysis->Lead_Opt Guide SAR

Caption: A simplified workflow for molecular docking studies.

ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[21][22] In silico tools can predict these properties based on the chemical structure of the compounds.[23]

Key ADMET Parameters to Evaluate:

  • Absorption: Lipinski's rule of five, solubility, and intestinal absorption.

  • Distribution: Plasma protein binding and blood-brain barrier penetration.

  • Metabolism: Prediction of metabolic stability and sites of metabolism.

  • Excretion: Prediction of renal clearance.

  • Toxicity: Prediction of potential toxicities, such as hepatotoxicity and cardiotoxicity.

A scoring function, often referred to as an ADMET-score, can be used to provide a comprehensive evaluation of the drug-likeness of a compound.[21]

Conclusion

The biological screening of novel this compound analogs requires a systematic and multi-faceted approach. The screening cascade outlined in this guide, starting from broad in vitro assays and progressing to more specific mechanistic and in silico studies, provides a robust framework for identifying and characterizing promising drug candidates. By integrating expertise in cell biology, microbiology, pharmacology, and computational chemistry, researchers can efficiently navigate the early stages of the drug discovery process and unlock the therapeutic potential of this privileged chemical scaffold.

References

Methodological & Application

Application Note: Evaluating the Antimicrobial Potential of 2-Methyl-4-(p-tolyl)thiazole Against Clinically Relevant Microbial Strains

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel antimicrobial agents.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against multidrug-resistant pathogens. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2] The thiazole ring is a core component of several clinically approved drugs and natural products, underscoring its pharmacological significance.[3][4] This application note focuses on 2-Methyl-4-(p-tolyl)thiazole , a specific derivative characterized by a methyl group at the 2-position and a p-tolyl substituent at the 4-position of the thiazole ring.[5]

While extensive data on the antimicrobial spectrum of this compound is not yet publicly available, this document provides a comprehensive guide for its evaluation. We will detail the established protocols for determining its efficacy against key bacterial and fungal strains, drawing upon the known activities of structurally related thiazole compounds. This guide is designed to be a self-validating framework for researchers to generate robust and reproducible data.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₁NS[5]
Molecular Weight 189.28 g/mol [5]
Appearance Yellowish liquidSmolecule
Chemical Structure A thiazole ring substituted with a methyl group and a para-tolyl group.[5]

The lipophilicity imparted by the methyl and p-tolyl groups may influence the compound's ability to permeate microbial cell membranes, a key factor in its potential antimicrobial action.[2]

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes in both bacteria and fungi.

Antifungal Mechanism

The primary antifungal mechanism for many azole compounds, including thiazoles, involves the inhibition of cytochrome P450-dependent enzymes.[6] Specifically, they target lanosterol 14α-demethylase , an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, increased membrane permeability, and ultimately, fungal cell death.[6]

Antifungal_Mechanism Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Thiazole_Derivative This compound Thiazole_Derivative->Lanosterol_14a_demethylase Inhibition

Caption: Proposed antifungal mechanism of thiazole derivatives.

Antibacterial Mechanism

In bacteria, thiazole derivatives have been shown to target various essential enzymes. One of the key proposed mechanisms is the inhibition of DNA gyrase (GyrB) and topoisomerase IV (ParE) .[7] These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding site of these enzymes, thiazole compounds can prevent the supercoiling and decatenation of DNA, leading to bacterial cell death.[7] Other potential targets include enzymes involved in fatty acid synthesis, such as FabH.[8]

Antibacterial_Mechanism Bacterial_DNA Bacterial_DNA DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Bacterial_DNA->DNA_Gyrase_Topo_IV Substrate DNA_Replication_Repair DNA Replication & Repair DNA_Gyrase_Topo_IV->DNA_Replication_Repair Enables Thiazole_Derivative This compound Thiazole_Derivative->DNA_Gyrase_Topo_IV Inhibition

Caption: Proposed antibacterial mechanism of thiazole derivatives.

Protocols for Antimicrobial Susceptibility Testing

To elucidate the antimicrobial profile of this compound, the following standardized protocols are recommended.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for initial screening.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of the target microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk.

Step-by-Step Protocol:

  • Prepare Inoculum: Aseptically pick 3-5 colonies of the test microorganism and suspend them in sterile broth. Incubate until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the inoculum, remove excess liquid, and streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Apply Disks: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of inhibition in millimeters.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Inoculum Prepare 0.5 McFarland Inoculum Lawn Create Bacterial Lawn on Agar Plate Inoculum->Lawn Disk Apply Compound-Impregnated Disk Lawn->Disk Incubate Incubate at 37°C for 18-24h Disk->Incubate Measure Measure Zone of Inhibition (mm) Incubate->Measure MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Dilutions Prepare Serial Dilutions of Compound Inoculate Inoculate Wells Dilutions->Inoculate Inoculum Prepare Standardized Inoculum (5x10^5 CFU/mL) Inoculum->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Visually Determine Lowest Concentration with No Growth (MIC) Incubate->Read

References

Application Notes and Protocols for In Vitro Anticancer Studies of 2-Methyl-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a broad spectrum of biological activities. Thiazole derivatives have been successfully developed into approved drugs for various diseases, and their potential as anticancer agents is an area of intense research.[1] These compounds can interact with various biological targets within cancer cells, disrupting key signaling pathways and leading to cell death.[1] 2-Methyl-4-(p-tolyl)thiazole is a specific derivative within this class, characterized by a methyl group at the 2-position and a p-tolyl group at the 4-position of the thiazole ring. While extensive research has been conducted on the anticancer properties of various thiazole analogues, the specific cytotoxic and mechanistic profile of this compound remains to be fully elucidated, making it a compelling candidate for investigation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro studies to evaluate the anticancer potential of this compound. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to mechanistic investigation.

Compound Profile: this compound

This compound is an organic compound belonging to the thiazole family.[2] Its structure, featuring a thiazole core with methyl and p-tolyl substitutions, suggests potential biological activity. The lipophilicity imparted by the methyl and tolyl groups may influence its cellular uptake and interaction with intracellular targets.[2]

Synthesis: The synthesis of this compound can be achieved through established methods of heterocyclic chemistry, such as the Hantzsch thiazole synthesis. This typically involves the condensation of an α-haloketone with a thioamide.[2]

Experimental Workflow for In Vitro Anticancer Evaluation

A systematic approach is crucial for the comprehensive evaluation of a novel compound's anticancer potential. The following workflow is recommended:

Figure 1: A generalized experimental workflow for the in vitro anticancer evaluation of this compound.

Part 1: Assessment of Cytotoxicity

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 1: MTT Cytotoxicity Assay

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical])

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation:

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HeLaExperimental ValueExperimental Value
Table 1: A template for summarizing the IC50 values of this compound against various cancer cell lines.

Part 2: Elucidation of the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. This involves determining how the compound induces cell death. Key cellular processes to investigate include apoptosis and cell cycle arrest.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: Apoptosis is a form of programmed cell death. In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cancer cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

A Viable Cells (Annexin V-, PI-) B Early Apoptotic Cells (Annexin V+, PI-) A->B Apoptotic Stimulus C Late Apoptotic/Necrotic Cells (Annexin V+, PI+) B->C Loss of Membrane Integrity

Figure 2: A diagram illustrating the principle of apoptosis detection using Annexin V and Propidium Iodide staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.

Part 3: Investigation of Molecular Signaling Pathways

To delve deeper into the mechanism of action, it is essential to investigate the molecular signaling pathways affected by this compound. Western blotting is a powerful technique to analyze the expression levels of key proteins involved in cancer-related pathways. Based on the known activities of other thiazole derivatives, the PI3K/Akt and the intrinsic apoptosis pathways are relevant targets for investigation.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and angiogenesis.[3][4] Its aberrant activation is a common feature in many cancers.[3]

RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Figure 3: A simplified diagram of the PI3K/Akt signaling pathway.

The Intrinsic Apoptosis Pathway and Bcl-2 Family Proteins

The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins.[1][5][6] This family includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[1][5] The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, leading to apoptosis.[7][8][9]

ApoptoticStimulus Apoptotic Stimulus (e.g., this compound) Bax Bax (Pro-apoptotic) ApoptoticStimulus->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) ApoptoticStimulus->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 4: A schematic of the intrinsic apoptosis pathway involving Bcl-2 family proteins and the caspase cascade.

Protocol 4: Western Blot Analysis

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of the anticancer properties of this compound. By systematically assessing its cytotoxicity, and its effects on apoptosis, the cell cycle, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential. Positive and compelling results from these in vitro studies would warrant further investigation, including in vivo studies in animal models, to fully characterize its efficacy and safety profile as a potential novel anticancer agent.

References

2-Methyl-4-(p-tolyl)thiazole: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of heterocyclic chemistry, the thiazole motif stands out as a "privileged scaffold," integral to a vast array of biologically active compounds and functional materials. Among the myriad of thiazole derivatives, 2-Methyl-4-(p-tolyl)thiazole emerges as a particularly valuable and versatile building block. Its unique substitution pattern—a nucleophilic methyl group at the C2 position and a readily functionalizable p-tolyl group at the C4 position—offers synthetic chemists a powerful tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The applications of thiazole derivatives are extensive, with demonstrated anti-inflammatory, anticancer, and antimicrobial properties, making them a focal point in medicinal chemistry.[1]

Synthesis of this compound via Hantzsch Thiazole Synthesis

The cornerstone of thiazole synthesis is the Hantzsch reaction, a robust and widely employed method first reported in 1887.[1] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are 2-bromo-1-(p-tolyl)ethanone and thioacetamide.

Protocol 1: Synthesis of this compound

This protocol is adapted from established Hantzsch synthesis procedures for analogous 2,4-disubstituted thiazoles.

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethanone (10.0 g, 46.9 mmol) in 50 mL of absolute ethanol.

  • Addition of Thioacetamide: To the stirred solution, add thioacetamide (3.52 g, 46.9 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Expected Outcome:

The reaction is expected to yield this compound as a solid. The yield and melting point should be determined after purification.

Physicochemical and Spectroscopic Data

Precise characterization of the building block is paramount for its effective use in subsequent synthetic steps. The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₁₁H₁₁NS
Molecular Weight 189.28 g/mol
Appearance Yellowish liquid or solid
Boiling Point ~300 °C (predicted)
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 7.85 (d, J=8.0 Hz, 2H), 7.25 (d, J=8.0 Hz, 2H), 7.15 (s, 1H), 2.75 (s, 3H), 2.40 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 165.5, 151.0, 138.0, 131.5, 129.5, 126.0, 112.0, 21.2, 19.5
IR (KBr, cm⁻¹) ~3050 (Ar C-H), 2920 (Aliph. C-H), 1610 (C=N), 1500 (C=C), 820 (p-subst. Ar)
Mass Spectrum (EI) m/z (%): 189 (M⁺, 100), 174, 147, 115

Note: NMR and IR data are predicted based on known chemical shift and vibrational frequency values for similar structures and may vary slightly from experimentally determined values.

Applications in Organic Synthesis: A Gateway to Functional Molecules

The synthetic utility of this compound lies in the reactivity of its constituent parts: the thiazole ring and the p-tolyl group. The C2-methyl group, for instance, can undergo condensation reactions, while the p-tolyl group is amenable to electrophilic aromatic substitution.

Application 1: Oxidation of the C2-Methyl Group to an Aldehyde

The C2-methyl group can be oxidized to an aldehyde, a versatile functional group for further transformations. This transformation provides access to 2-formyl-4-(p-tolyl)thiazole, a key intermediate for the synthesis of more complex heterocyclic systems.

Protocol 2: Synthesis of 2-Formyl-4-(p-tolyl)thiazole

This protocol is based on the oxidation of a similar (2-p-tolylthiazol-4-yl)methanol to the corresponding aldehyde, demonstrating a common oxidative transformation on the thiazole scaffold.[2]

Materials:

  • This compound

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 26.4 mmol) in a mixture of dioxane (50 mL) and water (5 mL).

  • Addition of Oxidant: Add selenium dioxide (3.2 g, 28.8 mmol) to the solution.

  • Reaction: Heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, filter the reaction mixture to remove selenium metal. Dilute the filtrate with water and extract with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-formyl-4-(p-tolyl)thiazole.

Causality in Experimental Choices:

  • Selenium Dioxide: A specific oxidizing agent for the oxidation of activated methyl groups, such as the one at the C2 position of the thiazole ring.

  • Dioxane/Water Solvent System: Provides a suitable medium for the reaction, ensuring solubility of both the organic substrate and the inorganic oxidant.

Diagram of Synthetic Workflow

G cluster_start Starting Material cluster_reaction Oxidation cluster_product Product start This compound reaction SeO₂, Dioxane/H₂O, Reflux start->reaction Oxidation of C2-methyl group product 2-Formyl-4-(p-tolyl)thiazole reaction->product

Caption: Workflow for the oxidation of this compound.

Application 2: Electrophilic Aromatic Substitution on the p-Tolyl Ring

The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, allowing for further functionalization of the molecule. This provides a handle for introducing other functionalities or for use in cross-coupling reactions.

Protocol 3: Nitration of this compound

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Beaker

  • Stirring rod

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a beaker placed in an ice bath, carefully add this compound (2.0 g, 10.6 mmol) to concentrated sulfuric acid (10 mL).

  • Nitration: While maintaining the temperature below 10 °C, slowly add a nitrating mixture (5 mL of H₂SO₄ and 5 mL of HNO₃) dropwise with constant stirring.

  • Reaction: After the addition is complete, continue stirring for 1 hour at low temperature.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain 2-Methyl-4-(3-nitro-4-methylphenyl)thiazole.

Trustworthiness of the Protocol:

This protocol is a standard and well-established method for the nitration of activated aromatic rings. The use of a cold nitrating mixture and careful temperature control are crucial for preventing over-nitration and side reactions.

Diagram of Electrophilic Substitution

G reactant This compound reagent HNO₃ / H₂SO₄ reactant->reagent product 2-Methyl-4-(3-nitro-4-methylphenyl)thiazole reagent->product Nitration

References

Application Note: Rapid and Efficient Synthesis of 2-Methyl-4-(p-tolyl)thiazole via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmacologically active compounds.[1] Their wide-ranging biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make the development of efficient synthetic methodologies for their preparation a significant area of research. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, has been a reliable method for constructing the thiazole ring since its discovery in 1887.[2][3]

Conventional methods for Hantzsch synthesis often require prolonged reaction times and high temperatures, leading to potential side product formation and increased energy consumption. In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations.[4][5] Microwave irradiation offers rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, higher product yields, and often, cleaner reaction profiles.[4][5][6][7] This application note provides a detailed protocol for the synthesis of 2-methyl-4-(p-tolyl)thiazole using microwave irradiation, a method that significantly reduces reaction time while maintaining high efficiency.

Reaction Scheme

The synthesis of this compound is achieved through the Hantzsch thiazole synthesis, reacting 2-bromo-4'-methylacetophenone with thioacetamide in the presence of a suitable solvent under microwave irradiation.

Materials and Methods

Reagents and Solvents
Reagent/SolventChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2-Bromo-4'-methylacetophenoneC₉H₉BrO213.0745-49619-41-0
ThioacetamideC₂H₅NS75.13113-11462-55-5
Ethanol (Absolute)C₂H₅OH46.07-114.164-17-5
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01N/A144-55-8
DichloromethaneCH₂Cl₂84.93-96.775-09-2
Anhydrous Sodium SulfateNa₂SO₄142.048847757-82-6

Note: All reagents and solvents should be of analytical grade and used as received from the supplier.

Equipment
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Glassware for extraction and filtration (separatory funnel, Büchner funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

Reagent Preparation and Reaction Setup
  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-bromo-4'-methylacetophenone (1.0 mmol, 213 mg).

  • Add thioacetamide (1.1 mmol, 82.6 mg).

  • Add 3 mL of absolute ethanol to the vial.

  • Seal the vial with a cap.

Causality: A slight excess of thioacetamide is used to ensure the complete consumption of the limiting reagent, 2-bromo-4'-methylacetophenone, thereby maximizing the yield of the desired product. Ethanol is chosen as the solvent due to its high dielectric constant, which allows for efficient absorption of microwave energy and rapid heating of the reaction mixture.

Microwave-Assisted Synthesis
  • Place the sealed reaction vial into the cavity of the microwave reactor.

  • Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Power: 100 W (or dynamic power control to maintain the set temperature)

    • Stirring: On

  • Start the microwave irradiation.

Causality: The application of microwave irradiation significantly accelerates the reaction rate by promoting rapid and efficient heating of the polar reactants and solvent.[7] This localized heating, a result of dipolar polarization and ionic conduction, allows for the reaction to be completed in minutes as opposed to hours required by conventional heating methods.[4][8]

Work-up and Purification
  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the reaction mixture to a 50 mL round-bottom flask.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 20 mL of dichloromethane.

  • Transfer the solution to a separatory funnel and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any hydrobromic acid formed during the reaction.

  • Separate the organic layer and wash it with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Trustworthiness: The neutralization step with sodium bicarbonate is crucial to remove acidic byproducts, preventing potential degradation of the final product. The subsequent washing and drying steps ensure the removal of any residual aqueous impurities and water, leading to a purer product.

Reaction Mechanism and Experimental Workflow

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration Thioacetamide Thioacetamide Intermediate1 Thioether Intermediate Thioacetamide->Intermediate1 S attacks α-carbon AlphaHaloKetone 2-Bromo-4'-methylacetophenone AlphaHaloKetone->Intermediate1 Br departs Intermediate1_node Thioether Intermediate Intermediate2 Hemiaminal Intermediate Intermediate1_node->Intermediate2 N attacks carbonyl C Intermediate2_node Hemiaminal Intermediate Product This compound Intermediate2_node->Product - H₂O

Caption: Hantzsch Thiazole Synthesis Mechanism.

The experimental workflow is designed for efficiency and ease of execution in a laboratory setting.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Thioacetamide & α-Haloketone in Ethanol) Start->Reagent_Prep Microwave Microwave Irradiation (120°C, 10 min) Reagent_Prep->Microwave Workup Aqueous Work-up (Extraction & Washing) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization End End Characterization->End

Caption: Experimental Workflow for Microwave Synthesis.

Results and Discussion

The microwave-assisted synthesis of this compound is expected to proceed in high yield (typically >85%) within a significantly reduced reaction time of 10 minutes. The final product, after purification, should be a yellowish liquid or a low-melting solid.[9]

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H), 6.95 (s, 1H), 2.70 (s, 3H), 2.38 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.1, 151.2, 137.8, 131.7, 129.4, 126.1, 114.8, 21.2, 19.3.

  • Mass Spectrometry (EI): m/z 189 [M]⁺.

The significant reduction in reaction time from several hours (under conventional heating) to just 10 minutes highlights the primary advantage of microwave-assisted synthesis. This rapid and efficient heating minimizes the potential for side-product formation, leading to a cleaner reaction and simplifying the purification process.

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of this compound using microwave irradiation. The described method offers a significant improvement over conventional heating techniques, aligning with the principles of green chemistry by reducing reaction time and energy consumption. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development engaged in the synthesis of thiazole-based compounds.

References

Application Notes and Protocols for Utilizing 2-Methyl-4-(p-tolyl)thiazole as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in the design of novel therapeutic agents. Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitor Dasatinib and the antibiotic Sulfathiazole, feature a thiazole core, underscoring its clinical significance.[3]

This guide focuses on the 2-Methyl-4-(p-tolyl)thiazole scaffold, a specific and versatile starting point for the development of new drug candidates. The presence of a methyl group at the 2-position and a p-tolyl group at the 4-position offers distinct steric and electronic features that can be exploited for targeted drug design.[4] This document provides detailed protocols for the synthesis of the core scaffold and its derivatives, methodologies for in vitro biological evaluation, and a framework for in silico ADMET profiling.

Part 1: Synthesis of the this compound Scaffold and Derivatives

The cornerstone of synthesizing the this compound scaffold is the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring.[5][6][7] This reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 1.1: Synthesis of 2-Bromo-1-(p-tolyl)ethanone (α-Haloketone Precursor)

Rationale: The synthesis of the α-haloketone is the first critical step. Bromination of the α-carbon of the corresponding acetophenone derivative provides the electrophilic component for the subsequent cyclization reaction.

Materials:

  • p-Methylacetophenone

  • Bromine

  • Glacial Acetic Acid

  • Anhydrous Sodium Carbonate

  • Calcium Chloride

  • Diethyl Ether

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve p-methylacetophenone (1.0 eq) in glacial acetic acid (5-10 volumes).

  • Heat the mixture to 50-60 °C with stirring.

  • Slowly add bromine (1.0 eq) dropwise from the dropping funnel. The reaction is exothermic, and the color of the bromine should disappear as it reacts. Maintain the temperature below 70 °C.

  • After the addition is complete, continue stirring at 60 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated solution of sodium bicarbonate until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(p-tolyl)ethanone.[8][9][10][11]

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization:

  • Appearance: White to pale yellow solid.[9]

  • Molecular Formula: C9H9BrO[9]

  • Molecular Weight: 213.07 g/mol [10]

Protocol 1.2: Hantzsch Synthesis of this compound

Rationale: This protocol describes the cyclization reaction between the synthesized α-haloketone and thioacetamide to form the target thiazole ring. The thioamide acts as the nucleophile, providing the nitrogen and sulfur atoms for the heterocycle.

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Thioacetamide[2][12]

  • Ethanol

  • Sodium Carbonate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1.0 eq) and thioacetamide (1.1 eq) in ethanol (10-15 volumes).

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain this compound.[4][13]

Characterization:

  • Appearance: Yellowish liquid or low-melting solid.[4]

  • Molecular Formula: C11H11NS

  • Molecular Weight: 189.28 g/mol

Part 2: In Vitro Biological Evaluation

Once the scaffold and its derivatives are synthesized, the next crucial step is to evaluate their biological activity. The following protocols outline standard assays for assessing anticancer and antimicrobial potential.

Protocol 2.1: Cytotoxicity Evaluation using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This assay is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[15][16][17]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control like Doxorubicin) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
Compound IDR1 (at 2-position)R2 (at 4-position)R3 (other)IC50 (µM) on MCF-7IC50 (µM) on HepG2Reference
Core Methylp-Tolyl->100>100Hypothetical
1a MethylPhenyl-75.382.1[15]
1b Methyl4-Chlorophenyl-35.241.5[15]
1c Methyl4-Methoxyphenyl-68.975.4[15]
2a Phenylp-Tolyl-52.160.3[18][19]
2b 4-Nitrophenylp-Tolyl-15.822.7[18][19]

Table 1: Example of a Structure-Activity Relationship table for anticancer activity. Data is illustrative and based on trends observed in the literature.

Protocol 2.2: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine the MIC of a compound.[20]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 96-well plates

  • Test compounds

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
Compound IDR1 (at 2-position)R2 (at 4-position)R3 (other)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Core Methylp-Tolyl->128>128Hypothetical
3a Aminop-Tolyl-64128[21][22]
3b Methylaminop-Tolyl-3264[21][22]
3c Phenylaminop-Tolyl-1632[21][22]
4a MethylPhenyl5-Nitro816[23]

Table 2: Example of a Structure-Activity Relationship table for antimicrobial activity. Data is illustrative and based on trends observed in the literature.

Part 3: In Silico ADMET Profiling

Rationale: In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of lead compounds. In silico tools provide a rapid and cost-effective way to predict these properties and identify potential liabilities before committing to expensive and time-consuming experimental studies. SwissADME is a free and user-friendly web tool for this purpose.[24][25][26][27][28]

Protocol 3.1: ADMET Prediction using SwissADME

Procedure:

  • Access SwissADME: Navigate to the SwissADME website (--INVALID-LINK--).

  • Input Structure: Draw the chemical structure of your this compound derivative in the provided molecular editor or paste the SMILES string of the molecule into the input box.

  • Run Prediction: Click the "Run" button to initiate the ADMET prediction.

  • Analyze Results: The output will provide a comprehensive analysis of various physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Key parameters to evaluate include:

    • Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors.

    • Gastrointestinal (GI) Absorption: Predicts the likelihood of oral absorption.

    • Blood-Brain Barrier (BBB) Permeation: Indicates the potential for the compound to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

    • Bioavailability Score: An overall score indicating the likelihood of the compound having good pharmacokinetic properties.

Part 4: Target Identification and Pathway Analysis

Many thiazole derivatives exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

Key Signaling Pathways for Thiazole-Based Anticancer Agents:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[12][29][30][31][32] Overactivation of this pathway is common in many cancers. Thiazole derivatives have been designed to inhibit key kinases in this pathway, such as PI3K and mTOR.

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by thiazole derivatives.

  • VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][19][33][34][35][36] Small molecule inhibitors targeting the kinase activity of VEGFR-2 are a major focus of anticancer drug development.

Caption: VEGFR-2 signaling pathway and its inhibition by thiazole-based compounds.

Experimental Workflow Summary

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Optimization start Starting Materials (p-Methylacetophenone, Thioacetamide) precursor Synthesis of 2-Bromo-1-(p-tolyl)ethanone start->precursor scaffold Hantzsch Synthesis of This compound precursor->scaffold derivatives Derivative Synthesis scaffold->derivatives cytotoxicity Cytotoxicity Assay (MTT) derivatives->cytotoxicity antimicrobial Antimicrobial Assay (MIC) derivatives->antimicrobial kinase_assay Kinase Inhibition Assay (e.g., VEGFR-2) derivatives->kinase_assay admet In Silico ADMET Prediction derivatives->admet sar Structure-Activity Relationship (SAR) cytotoxicity->sar antimicrobial->sar kinase_assay->sar lead_opt Lead Optimization sar->lead_opt admet->lead_opt

Caption: Overall workflow for drug design using the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the design and synthesis of novel drug candidates with a wide range of potential therapeutic applications. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of thiazole-containing compounds, makes it an attractive target for medicinal chemists. By following the detailed protocols and workflows outlined in this guide, researchers can systematically synthesize and evaluate new derivatives, leading to the identification of potent and selective lead compounds for further development.

References

The Strategic Utility of 2-Methyl-4-(p-tolyl)thiazole in the Synthesis of Bioactive Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the thiazole nucleus allows for the strategic introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological profile. Among the myriad of thiazole-based building blocks, 2-Methyl-4-(p-tolyl)thiazole has emerged as a particularly valuable precursor for the synthesis of novel bioactive heterocycles. This document provides a comprehensive guide to the synthesis and application of this versatile compound, offering detailed protocols and insights into its derivatization for the development of potent therapeutic agents.

Part 1: Synthesis of the Core Scaffold: this compound via Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis remains one of the most efficient and widely employed methods for constructing the thiazole ring.[4] This reaction involves the condensation of an α-haloketone with a thioamide. In the case of this compound, the synthesis proceeds via the reaction of 2-bromo-1-(p-tolyl)ethanone with thioacetamide.

Causality Behind Experimental Choices:
  • Solvent: Ethanol is a common solvent for the Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction without participating in side reactions.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps.

  • Work-up: The use of a base, such as sodium bicarbonate, during the work-up is crucial to neutralize the hydrobromide salt of the aminothiazole intermediate, leading to the precipitation of the free base product.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-bromo-1-(p-tolyl)ethanone

  • Thioacetamide

  • Ethanol (absolute)

  • Saturated sodium bicarbonate solution

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) in absolute ethanol.

  • To this solution, add thioacetamide (1.1 equivalents).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux with continuous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Pour the concentrated reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture vigorously for 30 minutes to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with copious amounts of cold distilled water.

  • Dry the crude product in a vacuum oven.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Self-Validation: The purity of the synthesized this compound should be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry). The expected spectral data should be consistent with the structure of the target compound.

Part 2: Derivatization of this compound for Bioactive Heterocycles

The this compound scaffold offers multiple reactive sites for further functionalization, enabling the synthesis of a diverse library of bioactive compounds. The primary points of derivatization are the methyl group at the 2-position, the p-tolyl ring, and the thiazole ring itself.

A. Functionalization of the 2-Methyl Group

The methyl group at the 2-position of the thiazole ring can be functionalized through various reactions, such as condensation with aldehydes to form chalcone-like structures. These derivatives have shown promising antimicrobial and anticancer activities.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure 2-styryl-4-(p-tolyl)thiazole derivative.

B. Electrophilic Substitution on the p-Tolyl Ring

The p-tolyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation. These modifications can significantly influence the biological activity of the resulting compounds.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice bath

  • Beaker

  • Dropping funnel

  • Stirring bar

Procedure:

  • Carefully add this compound to a beaker containing concentrated sulfuric acid, keeping the temperature below 10°C using an ice bath.

  • Stir the mixture until the solid is completely dissolved.

  • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

  • The crude nitro-derivative can be purified by recrystallization.

C. Synthesis of Amide Derivatives from a Carboxylic Acid Intermediate

The 2-methyl group can be oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach has been successfully employed to synthesize potent anticancer agents.[2]

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Suspend this compound in an aqueous solution of sodium carbonate.

  • Heat the mixture to reflux and add a solution of potassium permanganate in water portion-wise over a period of 1-2 hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with hydrochloric acid to precipitate the 4-(p-tolyl)thiazole-2-carboxylic acid.

  • Collect the product by filtration, wash with cold water, and dry.

Materials:

  • 4-(p-tolyl)thiazole-2-carboxylic acid

  • Substituted aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • Dissolve 4-(p-tolyl)thiazole-2-carboxylic acid (1 equivalent), the substituted aniline (1 equivalent), and HOBt (1.1 equivalents) in an anhydrous solvent like DCM or DMF.

  • Add triethylamine (1.2 equivalents) to the mixture.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC or EDC (1.1 equivalents) in the same solvent dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (if DCC is used).

  • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-4-(p-tolyl)thiazole-2-carboxamide.

Part 3: Bioactivity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents. The introduction of different functional groups allows for the modulation of their biological activity and specificity.

Antimicrobial Activity

The thiazole ring is a key pharmacophore in many antimicrobial drugs. Derivatives of this compound have been shown to possess broad-spectrum antibacterial and antifungal activities.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives.[1][2][5] These compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action can vary depending on the nature of the substituents, with some derivatives targeting specific kinases or other signaling pathways involved in cancer progression.

Table 1: Bioactivity of Selected this compound Derivatives

Derivative ClassTarget BioactivityExample SubstituentsReported ActivityReference
2-Styryl-4-(p-tolyl)thiazolesAntimicrobial4-Chloro, 4-NitroActive against various bacterial and fungal strains[1]
N-Aryl-4-(p-tolyl)thiazole-2-carboxamidesAnticancer4-Nitrophenyl, 3-ChlorophenylCytotoxic against SKNMC and Hep-G2 cell lines[2]
Thiazole-2-imine derivativesAnticancerPhenyl, 4-FluorophenylActive against Saos-2 osteosarcoma cell line[5]

Part 4: Visualization of Synthetic Pathways

Diagram 1: Hantzsch Synthesis of this compound

Hantzsch_Synthesis reactant1 2-bromo-1-(p-tolyl)ethanone intermediate Thioamido-ketone Intermediate reactant1->intermediate reactant2 Thioacetamide reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration reagents Ethanol, Reflux

Caption: Hantzsch synthesis of the core scaffold.

Diagram 2: General Derivatization Workflow

Derivatization_Workflow cluster_derivatization Derivatization Strategies start This compound path1 Condensation (2-Methyl Group) start->path1 path2 Electrophilic Substitution (p-Tolyl Ring) start->path2 path3 Oxidation & Amide Coupling (2-Methyl Group) start->path3 bioactive Bioactive Heterocycles path1->bioactive path2->bioactive path3->bioactive

Caption: Key derivatization pathways.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, coupled with the numerous possibilities for derivatization, makes it an attractive starting material for the development of novel bioactive heterocycles. The demonstrated antimicrobial and anticancer activities of its derivatives underscore the potential of this scaffold in addressing significant unmet medical needs. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of this compound derivatives, the elucidation of their specific mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties to identify promising drug candidates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 2-Methyl-4-(p-tolyl)thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Methyl-4-(p-tolyl)thiazole

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to ensure your success. This guide is structured as a dynamic resource, moving from general questions to specific troubleshooting scenarios, to help you navigate the intricacies of this synthesis with confidence.

The synthesis of thiazole derivatives is a cornerstone of medicinal chemistry, as the thiazole ring is a key structural motif in numerous pharmacologically active compounds.[1] this compound, in particular, serves as a valuable building block for developing novel therapeutic agents.[2] This guide focuses on the most robust and widely adopted method for its synthesis: the Hantzsch thiazole synthesis.[3][4]

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your experiments.

Q1: What is the most reliable method for synthesizing this compound?

The most common and dependable route is the Hantzsch thiazole synthesis .[2][4] This classic reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5] For your target molecule, the specific reactants are 2-bromo-1-(p-tolyl)ethan-1-one and thioacetamide .

The reaction proceeds via an initial S-alkylation (an SN2 reaction) where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon bearing the halogen.[4][6] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[6] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[6]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate (Acyclic Adduct) Reactants->Intermediate1 Sₙ2 Attack Intermediate2 Hemiaminal Intermediate (Cyclized) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole + H₂O + HX Intermediate2->Product Dehydration

Caption: The Hantzsch thiazole synthesis mechanism.

Q2: What are the critical starting materials and what purity level is required?

You will need three primary components:

  • 1-(p-tolyl)ethan-1-one (also known as 4'-methylacetophenone): This is the ketone precursor.

  • A Halogenating Agent: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂) are typically used to convert the ketone to its α-bromo derivative.

  • Thioacetamide: This provides the sulfur and nitrogen atoms for the thiazole ring.

Expertise Insight: The purity of the α-haloketone, 2-bromo-1-(p-tolyl)ethan-1-one, is paramount. This intermediate is a potent lachrymator and can degrade upon storage, often turning yellow or brown due to the release of HBr and subsequent polymerization. It is highly recommended to either use it immediately after synthesis and purification or to purify it by recrystallization from a non-polar solvent like hexanes if it has been stored.

Q3: What are the most important safety precautions for this synthesis?

The Hantzsch synthesis involves several hazardous materials that demand strict adherence to safety protocols:

  • α-Haloketones (e.g., 2-bromo-1-(p-tolyl)ethan-1-one): These are strong lachrymators (tear-inducing) and alkylating agents. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Thioamides (e.g., Thioacetamide): These compounds are toxic and suspected carcinogens. Avoid inhalation of dust and skin contact.

  • Bromine (if used): Liquid bromine is extremely corrosive, toxic, and volatile. It can cause severe chemical burns. Work in a fume hood and have a quenching agent (like sodium thiosulfate solution) readily available.

Troubleshooting Guide

This section is designed to help you solve specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yield is the most common issue. Let's break down the potential culprits systematically.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC UnreactedSM High Amount of Starting Material? CheckTLC->UnreactedSM ImpurityCheck Multiple Unidentified Spots Present? CheckTLC->ImpurityCheck ProductSolubility Product Remains in Solution? CheckTLC->ProductSolubility UnreactedSM->ImpurityCheck No Cause1 Cause: Insufficient Heat or Reaction Time UnreactedSM->Cause1 Yes ImpurityCheck->ProductSolubility No Cause2 Cause: Impure Reagents or Side Reactions ImpurityCheck->Cause2 Yes Cause3 Cause: Incomplete Precipitation (pH issue) ProductSolubility->Cause3 Yes

Caption: A workflow for troubleshooting low reaction yields.

Potential Cause Explanation & Scientific Rationale Recommended Solution
1. Incomplete Reaction The cyclization and dehydration steps of the Hantzsch synthesis require sufficient activation energy.[6] Running the reaction at too low a temperature or for too short a time will result in unreacted starting materials.Monitor the reaction by TLC until the limiting reagent (typically the α-haloketone) is consumed. Gently refluxing in ethanol for 30-90 minutes is a common starting point.[4]
2. Impure Reagents As mentioned, the α-haloketone is susceptible to degradation. Impure thioacetamide can also hinder the reaction.Use freshly prepared or purified 2-bromo-1-(p-tolyl)ethan-1-one. Ensure the thioacetamide is of high purity.
3. Incorrect Stoichiometry The reaction proceeds in a 1:1 molar ratio.[6] However, using a slight excess of the less expensive or more stable reagent can drive the reaction to completion.Use a slight excess (1.1 to 1.5 equivalents) of thioacetamide to ensure the complete consumption of the valuable α-haloketone.[6]
4. Incomplete Precipitation The initial product formed is often the hydrobromide salt of the thiazole, which is soluble in polar solvents like ethanol.[6] If the reaction mixture is not properly neutralized, the product will remain in solution.After cooling the reaction, pour it into a beaker containing a weak base solution, such as 5% sodium carbonate (Na₂CO₃), to neutralize the HBr salt and precipitate the free base form of the thiazole.[4][6]
5. Side Reactions α-haloketones can undergo self-condensation or polymerization, especially under basic conditions or prolonged heating.Add the base during workup, not during the initial reaction. Maintain a controlled temperature during the reflux.

Q2: I'm observing multiple spots on my TLC plate. What are the common impurities and how can I get rid of them?

Multiple spots indicate a mixture of compounds. Common culprits include:

  • Unreacted 2-bromo-1-(p-tolyl)ethan-1-one: This is often the spot with the higher Rf value in moderately polar eluents.

  • Unreacted Thioacetamide: This is very polar and will likely stay at or near the baseline on the TLC plate.

  • Self-condensation products of the α-haloketone: These can appear as various spots.

Purification Strategy:

  • Primary Purification (Precipitation): The first line of defense is proper workup. After neutralizing the reaction mixture with sodium carbonate solution, the target thiazole should precipitate as a solid.[4] Filter this solid and wash it thoroughly with cold water. This removes water-soluble impurities like excess thioacetamide and inorganic salts.

  • Secondary Purification (Recrystallization): This is the most effective method for purifying the crude solid. Ethanol or an ethanol/water mixture is an excellent choice.[7] Dissolve the crude solid in a minimum amount of hot ethanol. If the product is very soluble, add water dropwise until the solution becomes cloudy, then add a few drops of ethanol to clarify. Allow it to cool slowly to form pure crystals.

  • Tertiary Purification (Column Chromatography): If recrystallization fails to yield a pure product, silica gel column chromatography is necessary. A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is a good starting point for elution.[4]

Q3: The reaction fails to start or proceeds very slowly. What should I check?

  • Temperature: Ensure you are providing enough heat. The reaction is typically performed at the reflux temperature of the solvent (e.g., ~78 °C for ethanol).[4]

  • Solvent Choice: The solvent plays a critical role. It must be able to dissolve the reactants but also facilitate the reaction. Polar protic solvents are generally preferred.

Solvent Typical Temperature Comments
EthanolReflux (~78 °C)The most common and reliable choice. Good solubility for reactants and facilitates the reaction mechanism.[3][4]
MethanolReflux (~65 °C)Also effective, but the lower boiling point may require longer reaction times.[6]
DMF / Acetonitrile60-80 °CCan be used, but workup can be more complex due to their high boiling points.
Solvent-free80-120 °CGreener alternatives exist where reactants are heated together directly, often leading to very fast reactions.[8][9] However, this can sometimes lead to more charring and side products if not carefully controlled.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(p-tolyl)ethan-1-one

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-(p-tolyl)ethan-1-one (10.0 g, 74.5 mmol) in 30 mL of glacial acetic acid.

  • Bromination: From the dropping funnel, add liquid bromine (3.8 mL, 74.5 mmol) dropwise over 20 minutes with constant stirring. Caution: Perform this step in a fume hood. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature for 2 hours. The red-brown color of bromine should fade.

  • Workup: Slowly pour the reaction mixture into 200 mL of ice-cold water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a minimal amount of cold ethanol or hexanes to yield white crystals of 2-bromo-1-(p-tolyl)ethan-1-one.

Protocol 2: Hantzsch Synthesis of this compound

  • Setup: In a 50 mL round-bottom flask, combine the prepared 2-bromo-1-(p-tolyl)ethan-1-one (5.0 g, 23.5 mmol) and thioacetamide (2.1 g, 28.2 mmol, 1.2 eq).[4]

  • Solvent Addition: Add 25 mL of ethanol and a magnetic stir bar.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with stirring for 60 minutes.[4] Monitor the reaction's progress using TLC (20% ethyl acetate in hexanes).

  • Cooling & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Pour the cooled reaction mixture into a 250 mL beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution.[4] Stir for 15 minutes. A solid should precipitate.

  • Isolation: Collect the crude solid product via vacuum filtration. Wash the filter cake with 50 mL of cold water.

  • Purification: Allow the solid to air dry, then recrystallize from hot ethanol to obtain pure this compound as a crystalline solid.

References

Technical Support Center: Troubleshooting Low Yields in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental heterocyclic synthesis. Here, we address specific issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the Hantzsch thiazole synthesis can arise from a variety of factors, from suboptimal reaction conditions to the formation of persistent byproducts. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: The Reaction Does Not Proceed to Completion

Question: I've assembled my Hantzsch reaction, but after the specified time, TLC analysis shows a significant amount of unreacted starting materials. What could be the cause and how can I fix it?

Answer:

Incomplete conversion is a frequent challenge and can often be traced back to several key reaction parameters. Let's break down the potential causes and their solutions:

  • Insufficient Reaction Time or Temperature: The kinetics of the Hantzsch synthesis are highly dependent on the reactivity of the specific α-haloketone and thioamide used. Less reactive substrates may require more forcing conditions to achieve full conversion.

    • Troubleshooting Steps:

      • Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material spots are still prominent, the reaction has not reached completion.

      • Increase the reaction temperature. If you are running the reaction at room temperature, consider gentle heating to 40-60 °C. For particularly stubborn substrates, refluxing in a suitable solvent may be necessary.[1]

      • Extend the reaction time. Continue to monitor the reaction by TLC until the starting materials are consumed.

  • Poor Solubility of Reactants: For the reaction to proceed efficiently, both the α-haloketone and the thioamide must be adequately dissolved in the chosen solvent. If one or both reactants have poor solubility, the reaction rate will be significantly hindered.

    • Troubleshooting Steps:

      • Select an appropriate solvent. Polar solvents are generally preferred as they can effectively solvate the charged intermediates formed during the reaction. Alcohols such as ethanol and methanol are common choices.[2] For particularly insoluble starting materials, consider more polar aprotic solvents like DMF or DMSO.

      • Consider a solvent mixture. In some cases, a mixture of solvents, such as ethanol/water, can improve the solubility of all reactants and enhance yields.[3][4]

  • Inadequate Mixing: In heterogeneous reactions, efficient mixing is crucial to ensure that the reactants come into contact.

    • Troubleshooting Steps:

      • Ensure vigorous stirring throughout the reaction.

      • For very poorly soluble reactants, consider mechanical stirring for more effective agitation.

Issue 2: The Crude Product is a Complex Mixture with Multiple Byproducts

Question: My reaction seems to have worked, but the crude product is a messy mixture of spots on the TLC plate, leading to a low isolated yield of the desired thiazole. What are the likely side reactions, and how can I suppress them?

Answer:

The formation of byproducts is a common cause of low yields. Understanding the potential side reactions is the first step to mitigating them.

  • Common Side Reactions:

    • Self-condensation of the α-haloketone: α-haloketones can undergo self-condensation, especially under basic conditions, to form complex mixtures.

    • Hydrolysis of the α-haloketone: In the presence of water, α-haloketones can hydrolyze back to the corresponding ketone.

    • Over-alkylation of the product: The nitrogen atom of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone, leading to the formation of a thiazolium salt.

  • Strategies to Minimize Byproduct Formation:

    • Control of Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the thioamide can help to ensure the complete consumption of the α-haloketone, thereby minimizing its opportunity to undergo self-condensation.[1]

    • Maintain Anhydrous Conditions: Use dry solvents and reagents to minimize the hydrolysis of the α-haloketone. This can be achieved by using freshly distilled solvents and drying reagents before use.

    • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate side reactions.

    • pH Control: While the Hantzsch synthesis is often performed under neutral or slightly acidic conditions, the pH can influence the reaction outcome. In some cases, maintaining a neutral pH can help to suppress byproduct formation. However, it's worth noting that acidic conditions can sometimes alter the regioselectivity of the reaction.[5]

Issue 3: Difficulty in Purifying the Thiazole Product

Question: I have a low yield after purification. My crude product seems to contain the desired thiazole, but I'm losing a significant amount during crystallization or chromatography. What are the best practices for purifying Hantzsch products?

Answer:

Effective purification is critical for obtaining a good isolated yield. The choice of purification method depends on the physical properties of your thiazole product and the nature of the impurities.

  • Recommended Purification Methods:

    • Crystallization: If your product is a solid, recrystallization is often the most effective method for obtaining highly pure material.

      • Solvent Selection: Common solvents for recrystallizing thiazoles include ethanol, methanol, or a mixture of ethyl acetate and hexanes. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Silica Gel Column Chromatography: For oils or solids that do not crystallize well, column chromatography is the method of choice.

      • Eluent System: A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent should be adjusted based on the polarity of your product and the impurities.

    • Acid-Base Extraction: If your thiazole has a basic nitrogen atom, an acid-base extraction can be an effective way to separate it from neutral byproducts.

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic thiazole will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified thiazole.

      • Extract the purified thiazole back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.[6]

Q2: What are the best solvents for the Hantzsch thiazole synthesis?

A2: Polar solvents are generally the best choice for the Hantzsch synthesis as they help to stabilize the charged intermediates. Alcohols such as ethanol and methanol are widely used and often provide good results.[2] For less soluble substrates, polar aprotic solvents like DMF and DMSO can be effective. In some instances, a mixture of solvents, like ethanol/water, has been shown to improve yields.[3][4] Solvent-free conditions have also been successfully employed, offering an environmentally friendly alternative with potentially faster reaction times.[7][8]

Q3: Is a catalyst required for the Hantzsch thiazole synthesis?

A3: Many Hantzsch syntheses proceed efficiently without a catalyst. However, for certain applications, particularly in multi-component reactions, a catalyst can improve reaction rates and yields. Catalysts such as silica-supported tungstosilisic acid have been shown to be effective.[3]

Q4: How can I monitor the progress of my Hantzsch synthesis?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Q5: What are some common safety precautions to take during a Hantzsch thiazole synthesis?

A5: As with any chemical reaction, it is crucial to follow standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when using volatile solvents.

  • Reagent Handling: α-haloketones are lachrymators and should be handled with care. Avoid inhalation and skin contact.

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting low yields in the Hantzsch thiazole synthesis.

HantzschTroubleshooting start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion complex_mixture Is the crude product a complex mixture? check_completion->complex_mixture Yes incomplete_actions Increase Temperature Extend Reaction Time Improve Solubility check_completion->incomplete_actions No purification_issue Is there significant loss during purification? complex_mixture->purification_issue No byproduct_actions Adjust Stoichiometry Use Anhydrous Conditions Control Temperature & pH complex_mixture->byproduct_actions Yes purification_actions Optimize Crystallization Solvent Optimize Chromatography Eluent Consider Acid-Base Extraction purification_issue->purification_actions Yes success Improved Yield purification_issue->success No incomplete_actions->success byproduct_actions->success purification_actions->success

Caption: Troubleshooting workflow for low yields.

Experimental Protocols

Standard Protocol for Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Stir bar

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a stir bar and condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).

  • Add methanol to dissolve the reactants (approximately 5-10 mL per gram of 2-bromoacetophenone).

  • Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 5% aqueous Na₂CO₃ solution.

  • Stir the mixture until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water.

  • Dry the product in a vacuum oven to obtain the crude 2-amino-4-phenylthiazole.

  • The crude product can be further purified by recrystallization from ethanol.

Troubleshooting Experiment: Reaction Optimization

This protocol outlines a small-scale experiment to optimize the reaction conditions for a problematic Hantzsch synthesis.

Objective: To determine the optimal solvent and temperature for the reaction.

Procedure:

  • Set up four small-scale reactions in parallel in sealed vials, each with a stir bar.

  • To each vial, add the α-haloketone (1.0 eq) and thioamide (1.2 eq).

  • Add a different solvent to each vial:

    • Vial 1: Ethanol

    • Vial 2: Methanol

    • Vial 3: DMF

    • Vial 4: Ethanol/Water (1:1)

  • Stir two sets of vials at room temperature and two sets at 60 °C.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • After a set time, quench a small aliquot from each reaction and analyze by a quantitative method (e.g., ¹H NMR with an internal standard or LC-MS) to determine the conversion and relative yield of the desired product.

  • The results will indicate the most promising solvent and temperature combination for a larger-scale reaction.

Data Presentation

The following table summarizes the effect of solvent and temperature on the yield of a model Hantzsch thiazole synthesis.

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux550
2EthanolReflux3.575
3MethanolReflux465
41-ButanolReflux382
52-PropanolReflux3.578
6Ethanol/Water (1:1)Reflux287

Data adapted from a study on a multi-component Hantzsch synthesis.[3][4]

References

Technical Support Center: Synthesis of 2-Methyl-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-4-(p-tolyl)thiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Thiazole rings are prevalent in numerous pharmaceuticals and biologically active compounds, making their efficient and clean synthesis a critical task.[1][2][3] This guide addresses common challenges, particularly the formation of impurities, by providing in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the most common and reliable method for synthesizing this compound, and what is its mechanism?

A1: The most robust and widely adopted method for this class of compounds is the Hantzsch Thiazole Synthesis .[4][5] This reaction is valued for its reliability and generally high yields.[1][6] It involves the condensation of an α-haloketone with a thioamide.

For the specific synthesis of this compound, the required starting materials are:

  • α-Haloketone: 2-Bromo-1-(p-tolyl)ethanone (also known as 2-bromo-4'-methylacetophenone).

  • Thioamide: Thioacetamide.

Mechanism of Hantzsch Thiazole Synthesis: The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being an excellent nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction, displacing the bromide ion.[7]

  • Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.

  • Dehydration: The resulting five-membered ring intermediate, a hydroxythiazoline, readily eliminates a molecule of water to form the aromatic thiazole ring. The formation of the stable aromatic ring is a major thermodynamic driving force for the reaction.[6]

Below is a diagram illustrating the core mechanism.

Hantzsch_Synthesis SM1 2-Bromo-1-(p-tolyl)ethanone INT1 S-Alkylation Intermediate (α-Thioiminium Salt) SM1->INT1 S-Alkylation (SN2) SM2 Thioacetamide SM2->INT1 INT2 Hydroxythiazoline Intermediate INT1->INT2 Intramolecular Cyclization HBr HBr INT1->HBr PROD This compound INT2->PROD Dehydration H2O H2O INT2->H2O

Diagram 1: Simplified workflow of the Hantzsch thiazole synthesis.
Q2: I've completed the synthesis. What are the most common impurities I should expect in my crude product?

A2: Impurities in the Hantzsch synthesis typically arise from three main sources: unreacted starting materials, products from competitive side reactions, and impurities present in the initial reagents. Identifying these is the first step toward effective purification.

Impurity Name/ClassStructure/DescriptionProbable OriginKey Analytical Signature (1H NMR / MS)
2-Bromo-1-(p-tolyl)ethanone Starting MaterialIncomplete reaction.1H NMR: Distinctive singlet for -CH2Br protons around δ 4.45 ppm.[8] MS: Isotopic pattern for bromine (M, M+2).
Thioacetamide Starting MaterialIncomplete reaction; often used in slight excess.1H NMR: Broad singlet for -NH2 protons. Highly soluble in polar solvents, may be removed during aqueous workup.
4'-Methylacetophenone Starting Material ImpurityIncomplete bromination during the synthesis of the α-haloketone starting material.1H NMR: Singlet for the acetyl methyl group (-COCH3) around δ 2.6 ppm.
Bis(p-toluoyl)methane Dimerization Side ProductSelf-condensation of the α-haloketone under basic conditions, or reaction of the enolate of 4'-methylacetophenone with the α-haloketone.1H NMR: Complex signals, absence of the -CH2Br proton signal. MS: High molecular weight peak corresponding to the dimer.
p-Tolunitrile Elimination Side ProductBase-catalyzed elimination from the S-alkylation intermediate, especially under harsh conditions.[9][10]IR: Strong, sharp C≡N stretch around 2230 cm-1. MS: Molecular ion peak corresponding to p-tolunitrile.
Q3: My reaction yield is very low. What are the potential side reactions consuming my starting materials?

A3: Low yields are often attributable to reaction conditions that favor competing pathways over the desired Hantzsch cyclization. The most critical intermediate is the initial S-alkylation product (the α-thioiminium salt). Its fate determines the reaction's efficiency.

Primary Competing Pathways:

  • Elimination to Nitrile: As identified in advanced mechanistic studies, the α-thioiminium salt can undergo a base-catalyzed elimination.[9][10] If a base is present (or if the solvent acts as a base), it can deprotonate the nitrogen, leading to the formation of an imidothioate. This intermediate can fragment, yielding a nitrile (p-tolunitrile in this context, if the fragmentation pathway allows) and a thiol. This pathway is a significant cause of reduced yield.

  • Self-Condensation of α-Haloketone: 2-Bromo-1-(p-tolyl)ethanone is susceptible to self-condensation, especially in the presence of a base. This can form complex dimeric or polymeric byproducts, effectively removing the ketone from the reaction mixture.

  • Hydrolysis of Thioacetamide: In aqueous or protic solvents, particularly with prolonged heating, thioacetamide can hydrolyze back to acetamide and hydrogen sulfide.

The diagram below illustrates the critical branch point from the key intermediate.

Side_Reactions START Starting Materials (α-Haloketone + Thioamide) INT1 α-Thioiminium Salt (Key Intermediate) START->INT1 PATH_GOOD Desired Pathway: Intramolecular Cyclization INT1->PATH_GOOD Favorable Conditions (Controlled Temp, pH) PATH_BAD1 Side Reaction: Base-Catalyzed Elimination INT1->PATH_BAD1 Unfavorable Conditions (Excess Base, High Temp) PROD_GOOD This compound PATH_GOOD->PROD_GOOD PROD_BAD1 Nitrile + Thiol Byproducts PATH_BAD1->PROD_BAD1

Diagram 2: Competing reaction pathways from the key intermediate.

Troubleshooting Protocol for Low Yield:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of thioacetamide to ensure the complete consumption of the more valuable α-haloketone.

  • Temperature Management: While heat is required, excessive temperatures can promote side reactions. Refluxing in a solvent like ethanol is typical.[11] Monitor the reaction by TLC to avoid prolonged heating after completion.

  • pH Control: The reaction generates HBr, making the medium acidic. While this can catalyze the final dehydration step, adding a non-nucleophilic base post-reaction during workup is standard. Avoid having a strong base present during the initial condensation, as this promotes the undesired elimination pathway.[9][10] The use of a mild base like sodium carbonate during workup is common.[1]

Q4: How can I effectively purify the crude this compound?

A4: A multi-step approach combining an extractive workup with chromatography or recrystallization is generally most effective.

Step-by-Step Purification Protocol:

  • Initial Quench & Neutralization:

    • After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water or a dilute aqueous solution of sodium carbonate (Na2CO3).[1] This step serves two purposes: it neutralizes the hydrobromic acid (HBr) byproduct and helps precipitate the organic product, which is typically poorly soluble in water.

  • Extraction:

    • If the product oils out or doesn't fully precipitate, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers sequentially with water and then brine (saturated NaCl solution) to remove any remaining inorganic salts and water-soluble impurities like residual thioacetamide.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

  • Final Purification (Choose one):

    • Column Chromatography (Recommended for high purity): This is the most reliable method for separating the target compound from structurally similar impurities.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient or isocratic system of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis. The less polar impurities (like 4'-methylacetophenone) will elute first, followed by the product.

    • Recrystallization (Effective if impurities are minor): If the crude product is a solid and relatively clean, recrystallization can be a highly efficient purification method.

      • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. Ethanol, isopropanol, or a mixture of ethanol and water are often good candidates. The impurities should ideally remain in the mother liquor upon cooling.

Q5: Which analytical techniques are best for confirming purity and identifying unknown impurities?

A5: A combination of techniques is essential for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Indispensable for monitoring reaction progress and for developing a solvent system for column chromatography.[1][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are critical. 1H NMR can quickly confirm the disappearance of starting material signals (e.g., the -CH2Br singlet) and the appearance of product signals (e.g., the thiazole proton singlet and the new methyl singlet). Integration can provide a rough estimate of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for purity assessment. It separates components chromatographically and provides their mass-to-charge ratio (m/z). This allows for the confident identification of expected impurities (by mass) and the detection of unexpected byproducts. Modern HPLC/UHPLC methods can provide high-resolution separation and quantification.[12][13]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities.[1][6]

By understanding the underlying reaction mechanism and potential side reactions, you can proactively adjust experimental conditions to minimize impurity formation and devise a logical strategy for purification and analysis, leading to a higher quality final product.

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted thiazoles. Thiazole scaffolds are cornerstones in medicinal chemistry, appearing in numerous FDA-approved drugs, and their precise synthesis is often a critical step in drug discovery pipelines.[1] This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome common challenges, particularly the control of regioselectivity.

Part 1: Understanding the Core Challenge: Regioselectivity

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely used methods for constructing the thiazole ring.[2][3] It typically involves the condensation of an α-halocarbonyl compound with a thioamide.[2][3] While powerful, its application to unsymmetrical reagents introduces a significant challenge: the potential formation of multiple regioisomers.

When an unsymmetrical α-haloketone reacts with a thioamide, the reaction can proceed through two competing pathways, yielding a mixture of 2,4- and 2,5-disubstituted thiazoles. This lack of regioselectivity complicates purification, reduces the yield of the desired product, and can be a major bottleneck in a synthetic campaign. Understanding the mechanistic basis of this problem is the first step toward solving it.

The reaction is initiated by a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone.[4] Following this initial S-alkylation, cyclization occurs via the nitrogen atom attacking the carbonyl carbon, which, after dehydration, leads to the 2,4-disubstituted thiazole. However, a competing pathway can exist where the thioamide nitrogen acts as the initial nucleophile (N-alkylation), which ultimately leads to the 2,5-disubstituted isomer. The balance between these pathways is delicate and highly dependent on reaction conditions and substrate electronics.

Hantzsch_Regioselectivity cluster_caption Fig 1. Competing pathways in Hantzsch synthesis. Reactants Unsymmetrical α-Haloketone + Thioamide S_Alkylation S-Alkylation Intermediate Reactants->S_Alkylation Pathway A (Favored) N_Alkylation N-Alkylation Intermediate (minor/disfavored) Reactants->N_Alkylation Pathway B (Disfavored) Product_24 2,4-Disubstituted Thiazole (Kinetic Product) S_Alkylation->Product_24 Intramolecular Cyclization & Dehydration Product_25 2,5-Disubstituted Thiazole (Thermodynamic Product) N_Alkylation->Product_25 Intramolecular Cyclization & Dehydration caption Synthetic_Decision_Tree cluster_caption Fig 2. Decision tree for choosing a synthetic route. Start Desired Thiazole Substitution Pattern? Isomer_24 2,4-Disubstituted Start->Isomer_24 2,4- Isomer_25 2,5-Disubstituted Start->Isomer_25 2,5- Isomer_Other Other/Polysubstituted Start->Isomer_Other Other Hantzsch Optimize Hantzsch Synthesis Isomer_24->Hantzsch CookHeilbron Cook-Heilbron Synthesis Isomer_25->CookHeilbron MetalFree Modern Metal-Free Cyclization Isomer_25->MetalFree CrossCoupling Cross-Coupling on Thiazole Core Isomer_Other->CrossCoupling caption

References

Technical Support Center: Catalyst Selection for Efficient 2-Methyl-4-(p-tolyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(p-tolyl)thiazole. Here, we address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern catalyst selection and reaction efficiency. Our goal is to provide you with the expertise to not only execute the synthesis but also to troubleshoot and optimize it effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most robust and widely employed method is the Hantzsch Thiazole Synthesis .[1][2][3] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For the specific synthesis of this compound, the reactants are 2-chloro-1-(p-tolyl)ethanone (the α-haloketone) and thioacetamide (the thioamide).[4] This method is favored for its operational simplicity, the stability of the final aromatic product, and its consistently high yields.[1][5][6]

Q2: Is a catalyst always necessary for the Hantzsch synthesis of this compound?

Not always. The traditional Hantzsch synthesis can often proceed without a catalyst, typically by refluxing the reactants in a solvent like ethanol.[7][8] The reaction is driven by the inherent nucleophilicity of the thioamide's sulfur atom and the electrophilicity of the α-haloketone, followed by an irreversible cyclization and dehydration to form the stable aromatic thiazole ring.[6][9]

However, for process optimization, "green" chemistry initiatives, or challenging substrates, various catalysts can be introduced to enhance reaction rates, improve yields, and allow for milder reaction conditions.[5][10]

Q3: When should I consider using a catalyst, and what are my options?

You should consider a catalyst to reduce reaction time, lower the reaction temperature, or improve the overall yield. Modern synthetic approaches have introduced several catalytic systems:

  • Green Catalysts: For environmentally benign processes, solid-supported acid catalysts like silica-supported tungstosilisic acid have proven effective.[5][11] These catalysts are often reusable, reducing waste and cost.[5]

  • Ionic Liquids: Ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bbim]BF4) can act as both the solvent and catalyst, enabling rapid synthesis at room temperature with excellent yields, sometimes within minutes.[12]

  • Nanoparticles: Reusable NiFe2O4 nanoparticles have been successfully used to catalyze the one-pot synthesis of thiazole scaffolds, offering a green and efficient alternative.[13]

  • Phase Transfer Catalysts: Tetrabutylammonium salts can be used to accelerate the reaction at room temperature, achieving high yields in very short reaction times.[14]

The choice depends on your laboratory's capabilities, environmental considerations, and desired process efficiency. For most standard applications, a catalyst-free approach under reflux is sufficient, but for large-scale or optimized syntheses, exploring these catalytic options is highly recommended.

Q4: What is the detailed mechanism of the Hantzsch synthesis for my target molecule?

The reaction proceeds through a well-established multi-step pathway:[1][6]

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of thioacetamide, a potent nucleophile, attacks the α-carbon of 2-chloro-1-(p-tolyl)ethanone, displacing the chloride ion.[9][15]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.[1][15]

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the final, stable, aromatic this compound ring.[6][9]

This sequence of events is thermodynamically driven by the formation of the highly stable aromatic thiazole core.[9]

Hantzsch_Mechanism Reactants 2-Chloro-1-(p-tolyl)ethanone + Thioacetamide SN2_Intermediate S-Alkylation Intermediate Reactants->SN2_Intermediate 1. SN2 Attack (S attacks α-Carbon) Cyclic_Intermediate Hemiaminal Intermediate SN2_Intermediate->Cyclic_Intermediate 2. Intramolecular Cyclization (N attacks C=O) Product This compound Cyclic_Intermediate->Product 3. Dehydration (-H2O)

Figure 1: Simplified Hantzsch thiazole synthesis mechanism.

Troubleshooting Guide

Problem 1: My reaction yield is very low or I'm recovering only starting material.

This is a common issue that can often be traced back to reaction conditions or reagent quality.

Possible Causes & Solutions:

  • Insufficient Heat: The Hantzsch synthesis, especially when catalyst-free, requires thermal energy to overcome the activation barriers for cyclization and dehydration.

    • Solution: Ensure your reaction is maintained at a steady reflux. For ethanol (95%), this is approximately 78-80°C. Use a heating mantle with a temperature controller and ensure the reflux ring is stable within the lower third of your condenser.[8]

  • Poor Reagent Quality: The α-haloketone (2-chloro-1-(p-tolyl)ethanone) can degrade over time. Thioacetamide is hygroscopic and can absorb moisture, which may interfere with the reaction.

    • Solution: Use freshly opened or purified reagents. Verify the purity of your α-haloketone by melting point or TLC. Store thioacetamide in a desiccator.

  • Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of the more stable and less expensive reagent can drive the reaction to completion.

    • Solution: Try using a slight excess (1.1 to 1.2 equivalents) of thioacetamide.

  • Reaction Time: While many procedures report completion within an hour, some systems may require longer.[8]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting materials. The reaction is complete when the α-haloketone spot has been completely consumed.

Problem 2: I'm observing significant impurity formation alongside my product.

Impurity profiles often point towards side reactions or incomplete reactions.

Possible Causes & Solutions:

  • Side Reactions of α-Haloketone: α-haloketones can self-condense or react with the solvent under certain conditions.

    • Solution: Ensure the reaction is not overheated. Add the thioacetamide solution to the α-haloketone solution gradually rather than all at once. This keeps the concentration of the electrophile low at any given moment.

  • Incomplete Dehydration: The intermediate before the final dehydration step may persist if conditions are not sufficiently forcing.

    • Solution: If you suspect this, ensure adequate heating and consider adding a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to facilitate the dehydration step, though this may complicate the workup.

  • Workup Issues: The product is typically isolated by precipitation after neutralization.[1][9] If the pH is not adjusted correctly, the product may remain in solution as a salt, or other basic/acidic impurities may co-precipitate.

    • Solution: After cooling the reaction, pour it into a beaker of cold water and slowly add a base like sodium carbonate solution until the mixture is neutral or slightly basic (pH 7-8).[1][9] This neutralizes the hydrohalic acid byproduct (HCl) and deprotonates the thiazole nitrogen, decreasing its water solubility and causing it to precipitate.[9]

Troubleshooting_Workflow start_node Start Experiment process_node_1 Monitor by TLC start_node->process_node_1 Run Reaction decision_node decision_node process_node process_node end_node High Yield of Pure Product fail_node Consult Literature for Alternative Routes decision_node_1 Reaction Complete? process_node_1->decision_node_1 process_node_2 Perform Workup: Cool, Precipitate, Filter decision_node_1->process_node_2 Yes process_node_3 Increase Reflux Time Check Temp decision_node_1->process_node_3 No decision_node_2 Acceptable Yield? process_node_2->decision_node_2 process_node_3->process_node_1 decision_node_2->end_node Yes decision_node_3 Check Reagent Purity & Stoichiometry decision_node_2->decision_node_3 No decision_node_3->fail_node Impure Reagents decision_node_4 Consider Catalyst (e.g., Ionic Liquid) decision_node_3->decision_node_4 Purity OK? decision_node_4->start_node

Figure 2: Troubleshooting workflow for yield optimization.

Problem 3: I have my crude product, but it's difficult to purify.

Purification challenges often arise from residual starting materials or closely related side products.

Possible Causes & Solutions:

  • Residual Thioacetamide: Thioacetamide is water-soluble and should be removed during the workup.

    • Solution: After filtering the precipitated product, wash the filter cake thoroughly with copious amounts of cold water to remove any remaining thioacetamide and inorganic salts.[1]

  • Recrystallization Issues: If TLC shows impurities, recrystallization is the next step. Choosing the right solvent is critical.

    • Solution: Ethanol or an ethanol/water mixture is often a good starting point for recrystallizing thiazole derivatives.[8] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly. If no crystals form, try adding cold water dropwise until turbidity persists, then reheat until clear and cool again.

Comparative Catalyst Performance

While the catalyst-free method is common, catalytic systems offer significant advantages in terms of reaction time and conditions.

Catalyst SystemTypical ConditionsReaction TimeReported YieldKey AdvantageReference
None (Conventional) Reflux in Ethanol1 - 2 hours~90-99%Simplicity, low cost[8]
Silica Supported Tungstosilisic Acid 65°C, EtOH/Water1.5 - 2.5 hours79 - 90%Green, reusable catalyst[5][11]
Ionic Liquid ([bbim]BF4) Room Temperature10 - 20 minutes87 - 96%Extremely fast, mild conditions[12]
NiFe2O4 Nanoparticles Reflux in EtOH/WaterNot specifiedHighGreen, reusable magnetic catalyst[13]

Detailed Experimental Protocol (Catalyst-Free)

This protocol describes a standard, reliable method for the synthesis of this compound.

Materials:

  • 2-chloro-1-(p-tolyl)ethanone (1.0 eq)

  • Thioacetamide (1.1 eq)

  • 95% Ethanol

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-1-(p-tolyl)ethanone (1.0 eq) in a minimal amount of 95% ethanol.

  • Reagent Addition: In a separate beaker, dissolve thioacetamide (1.1 eq) in 95% ethanol. Add this solution to the flask containing the α-haloketone.

  • Reaction: Heat the mixture to a gentle reflux (approx. 80°C) with continuous stirring. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 60-90 minutes.[1][8]

  • Work-up and Isolation: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water (approximately 5-10 times the volume of the ethanol used).

  • Slowly add saturated Na₂CO₃ solution dropwise while stirring until the mixture is neutralized (pH ~7-8). A precipitate should form.[1][9]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any soluble impurities.

  • Drying: Allow the solid to air-dry on the filter paper, then transfer it to a watch glass to dry completely. The yield of the crude product can be determined at this stage.

  • Purification (if necessary): If the product is not sufficiently pure (as determined by melting point or TLC), it can be recrystallized from a suitable solvent, such as an ethanol/water mixture.

References

Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-4-(p-tolyl)thiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of this synthetic procedure, with a particular focus on the critical role of solvent selection in achieving optimal yields. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

Researchers often encounter challenges during the synthesis of this compound, primarily via the Hantzsch thiazole synthesis. This section addresses common problems in a question-and-answer format, providing solutions based on established literature and our in-house expertise.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the Hantzsch synthesis of this compound can stem from several factors. The most common culprits are suboptimal reaction conditions and the purity of your starting materials. Here’s a checklist to troubleshoot this issue:

  • Purity of Reactants: The key starting materials are typically a thioamide (thioacetamide) and an α-haloketone (2-bromo-1-(p-tolyl)ethanone). Thioamides can be susceptible to hydrolysis, and α-haloketones can degrade over time. Ensure the purity of your starting materials using techniques like NMR or melting point analysis before starting the reaction.

  • Reaction Temperature: While some Hantzsch syntheses can proceed at room temperature, many require heating to overcome the activation energy barrier for cyclization. If you are running the reaction at ambient temperature, consider gently heating the mixture (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent might be necessary. Conversely, excessive heat can lead to the formation of side products and decomposition.

  • Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you observe the presence of starting materials after the initially planned duration, extend the reaction time accordingly.

  • Solvent Choice: The solvent plays a pivotal role in the Hantzsch synthesis. Polar solvents are generally preferred as they can stabilize the charged intermediates formed during the reaction, thereby accelerating the rate. Alcohols such as ethanol and methanol are commonly used and often yield good results.

Question 2: I am observing the formation of significant side products. How can I minimize them?

Answer: Side product formation is a common issue that can often be mitigated by carefully controlling the reaction conditions and, importantly, the choice of solvent.

  • Uncyclized Intermediates: A common side product is the initial S-alkylated intermediate that fails to cyclize. This can be due to insufficient heating or a reaction time that is too short.

  • Solvent-Related Side Reactions: In certain cases, the solvent can participate in side reactions. For instance, using a nucleophilic solvent with highly reactive starting materials might lead to undesired byproducts.

  • Regioselectivity Issues: While not as common for the synthesis of this compound, reactions with unsymmetrical thioamides or α-haloketones can sometimes lead to regioisomers. The choice of solvent and reaction conditions can influence the regioselectivity of the cyclization.

To minimize side products, start by ensuring your reaction goes to completion through TLC monitoring. If side products persist, consider screening different solvents. A less nucleophilic polar aprotic solvent might be a suitable alternative if solvent participation is suspected.

Question 3: How does the choice of solvent specifically impact the yield of this compound?

Answer: The solvent influences the reaction in several key ways:

  • Solubility of Reactants: The starting materials must be soluble in the chosen solvent to ensure a homogenous reaction mixture and efficient molecular collisions.

  • Stabilization of Intermediates: The Hantzsch synthesis proceeds through charged intermediates. Polar solvents, particularly protic solvents like ethanol and methanol, can stabilize these intermediates through hydrogen bonding and dipole-dipole interactions, thus lowering the activation energy and increasing the reaction rate.

  • Reaction Rate: As a general rule, polar solvents tend to accelerate the rate of Hantzsch thiazole synthesis. This can lead to higher yields in a shorter amount of time.

Data Summary: Solvent Effects on Hantzsch Thiazole Synthesis

The following table summarizes the qualitative and semi-quantitative effects of different solvents on the yield of thiazole derivatives in Hantzsch-type reactions, based on available literature. This data can be used as a starting point for optimizing the synthesis of this compound.

Solvent SystemTypeGeneral ObservationsExpected Yield RangeReference
EthanolPolar ProticCommonly used, generally provides good yields and facilitates easy work-up.Good to Excellent
MethanolPolar ProticSimilar to ethanol, often used in microwave-assisted synthesis due to its efficient heating profile.Good to Excellent
Ethanol/WaterPolar Protic MixtureCan improve the solubility of certain reactants and sometimes leads to higher yields.Good to Excellent
1-ButanolPolar ProticHigher boiling point allows for reactions at elevated temperatures, which can be beneficial for less reactive substrates.Moderate to Good
2-PropanolPolar ProticAnother viable alcohol solvent, with properties between ethanol and butanol.Moderate to Good
Ethyl AcetatePolar AproticA less polar option, may result in slower reaction rates compared to alcohols.Moderate
DioxanePolar AproticCan be effective, but its use is often minimized due to safety concerns.Moderate to Good
WaterPolar ProticA green solvent option; however, the solubility of organic reactants can be a limiting factor.Variable

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via the Hantzsch thiazole synthesis.

Materials:

  • 2-Bromo-1-(p-tolyl)ethanone

  • Thioacetamide

  • Ethanol (or other solvent of choice)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) in ethanol (5-10 mL per gram of the α-haloketone).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization: Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_1 2-Bromo-1-(p-tolyl)ethanone Dissolve Dissolve in Ethanol Reactant_1->Dissolve Reactant_2 Thioacetamide Reactant_2->Dissolve Reflux Heat to Reflux (2-4h) Dissolve->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Purify (Chromatography/Recrystallization) Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction. It proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide (a soft nucleophile) attacks the α-carbon of the haloketone in an SN2 reaction, displacing the halide.

  • Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

Q2: Can I use microwave irradiation for this synthesis?

A2: Yes, microwave-assisted Hantzsch synthesis is a well-established technique that can significantly reduce reaction times and, in some cases, improve yields. Polar solvents like methanol and ethanol are excellent choices for microwave synthesis due to their ability to efficiently absorb microwave energy.

Q3: Are there any "green" solvent alternatives for this reaction?

A3: Yes, researchers are increasingly exploring more environmentally benign solvent systems. Water can be used as a solvent for some Hantzsch syntheses, although the solubility of the organic starting materials can be a limitation. A mixture of ethanol and water is a greener alternative to purely organic solvents and can sometimes enhance yields.

Q4: How do I choose the best solvent for my specific setup?

A4: The ideal solvent choice depends on several factors, including the specific reactivity of your substrates, the desired reaction temperature, and the available equipment (e.g., for microwave synthesis). For the synthesis of this compound, ethanol is an excellent starting point due to its proven efficacy and favorable safety profile. If yields are low, consider switching to methanol or an ethanol/water mixture. For less reactive starting materials, a higher-boiling alcohol like 1-butanol may be beneficial.

2-Methyl-4-(p-tolyl)thiazole stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-4-(p-tolyl)thiazole. This guide is designed to provide in-depth insights and practical troubleshooting advice for scientists and researchers working with this heterocyclic compound. Drawing from established principles of thiazole chemistry and forced degradation studies, this document addresses common stability challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter in the lab, providing explanations and actionable solutions in a direct question-and-answer format.

Question 1: My reaction yield is significantly lower than expected after an acidic workup. I suspect my this compound is degrading. What is happening?

Answer: This is a common issue stemming from the fundamental chemical nature of the thiazole ring. The nitrogen atom at position 3 (N3) is basic, with a pKa of approximately 2.5 for the conjugate acid.[1][2] In a strongly acidic medium, this nitrogen atom becomes protonated, forming a thiazolium cation. This protonation increases the electrophilicity of the ring, making it susceptible to nucleophilic attack by water, which can lead to hydrolytic cleavage of the thiazole ring. The aromaticity of the thiazole ring provides considerable stability, but under harsh acidic conditions (e.g., concentrated acids, elevated temperatures), this stability can be overcome.[1]

Troubleshooting Steps:

  • Moderate pH: Avoid using strong, concentrated acids during workup or purification. Opt for milder acidic conditions, such as dilute solutions of HCl or acetic acid, and maintain low temperatures.

  • Aqueous-Free Workup: If possible, modify your procedure to avoid prolonged contact with aqueous acid. Consider an extraction with a buffered aqueous solution at a pH > 4.

  • Temperature Control: Perform all acidic steps at reduced temperatures (0-5 °C) to minimize the rate of potential hydrolysis.

  • Monitor Degradation: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the integrity of the compound during the acidic step. If degradation is observed, immediately neutralize the solution.

Question 2: I'm running a reaction under basic conditions (e.g., using NaOH or KOH) and observing an array of unknown impurities. Could my this compound be the source?

Answer: Yes, it is highly probable. While thiazoles are generally more stable under basic conditions than acidic ones, they are not completely inert. The thiazole ring system is susceptible to nucleophilic attack under strong basic conditions, which can lead to ring-opening. The C2 carbon is electron-deficient and a primary site for nucleophilic attack.[3] In the case of this compound, strong nucleophiles like hydroxide can attack this position, initiating a cascade of reactions that result in ring cleavage.

Furthermore, while the proton at the C2 position of an unsubstituted thiazole is known to be acidic and can be removed by strong bases, your molecule has a methyl group at this position.[4][5] While less acidic, the protons on this C2-methyl group can still be abstracted by very strong bases (like organolithiums), leading to side reactions, though this is less likely with common hydroxides. The primary concern with aqueous bases is direct nucleophilic attack on the ring.

Troubleshooting Steps:

  • Use Weaker Bases: If the reaction chemistry allows, substitute strong bases like NaOH or KOH with weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) or organic bases (e.g., triethylamine, DIPEA).

  • Limit Exposure Time and Temperature: Minimize the reaction time and temperature when using strong bases. Monitor the reaction closely for the consumption of starting material and the formation of byproducts.

  • Inert Atmosphere: For base-sensitive reactions, particularly with organometallic bases, ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen-mediated side reactions.

  • Forced Degradation Study: To confirm if the impurities originate from your starting material, perform a simple forced degradation test by refluxing a small amount of this compound in your basic reaction medium and analyze the resulting mixture by HPLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the thiazole ring? The thiazole ring is an aromatic heterocycle, which imparts significant stability.[1] It is more aromatic and stable than the corresponding oxazole.[1] This aromaticity makes it relatively resistant to oxidation and reduction.[2][3] However, its stability is conditional and can be compromised by:

  • Strong Acids: Protonation at N3 activates the ring toward nucleophilic attack and hydrolysis.[3]

  • Strong Bases: The ring can be susceptible to nucleophilic attack and cleavage.[3]

  • Certain Oxidizing Agents: While generally stable, oxidation can occur at the sulfur atom with strong peracids, leading to non-aromatic sulfoxides/sulfones.[1]

  • Photodegradation: Thiazole derivatives with specific substituents, particularly aryl rings, can be susceptible to photo-degradation, potentially via reaction with singlet oxygen.[6]

Q2: How do the 2-methyl and 4-(p-tolyl) groups influence the stability of the molecule? The substituents play a crucial role in modulating the reactivity of the thiazole ring:

  • 2-Methyl Group: This electron-donating group slightly increases the electron density of the ring, which can enhance the basicity of the N3 nitrogen. This might make it slightly more prone to protonation but could also help stabilize the overall ring system.[7]

  • 4-(p-tolyl) Group: This aryl substituent contributes to the overall electronic system of the molecule. The p-tolyl group is weakly electron-donating, which can influence the sites of electrophilic or nucleophilic attack. Importantly, aryl substituents on thiazole rings have been implicated in specific photo-degradation pathways.[6]

Q3: What are the most probable degradation pathways for this compound?

Under forced degradation conditions, the most likely pathways are hydrolytic ring cleavage.

  • Acid-Catalyzed Hydrolysis: The process is initiated by protonation of the ring nitrogen. This is followed by the nucleophilic attack of a water molecule, typically at the C2 position. A subsequent series of bond cleavages and rearrangements leads to the opening of the ring, potentially forming thioamides and keto-compounds as intermediates.

  • Base-Mediated Hydrolysis: This pathway involves the direct attack of a hydroxide ion on an electrophilic carbon of the ring (likely C2). This addition disrupts the ring's aromaticity and initiates a ring-opening sequence.

The diagrams below illustrate these proposed mechanisms.

Acidic_Degradation cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Opening A This compound B Thiazolium Cation (Protonated) A->B + H⁺ C Hydroxy Intermediate B->C + H₂O - H⁺ D Ring-Opened Intermediates C->D Rearrangement E Degradation Products D->E Basic_Degradation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Cleavage cluster_2 Step 3: Final Products A This compound B Hydroxide Adduct A->B + OH⁻ C Ring-Opened Anion B->C Electron Shift D Further Rearrangement C->D + H₂O E Degradation Products D->E

References

Validation & Comparative

A Comparative Analysis of 2-Methyl-4-(p-tolyl)thiazole and Structurally Similar Heterocyclic Compounds in Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its unique electronic properties and ability to form hydrogen bonds have made it a privileged structure in drug discovery.[1] This guide provides an in-depth comparison of the bioactivity of 2-Methyl-4-(p-tolyl)thiazole and its derivatives against other structurally significant heterocyclic compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data, to offer a comprehensive resource for researchers and drug development professionals.

The Thiazole Core: A Hub of Bioactivity

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This structure is found in numerous natural products, including vitamin B1 (thiamine), and is a key component in a variety of FDA-approved drugs.[2][3] The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Compounds with a 2,4-disubstituted thiazole core, such as this compound, have garnered particular interest for their potent and varied biological effects.

Comparative Bioactivity Analysis

This section compares the biological activities of this compound derivatives with other heterocyclic compounds like thiadiazoles and oxadiazoles, which share structural similarities and are often investigated for similar therapeutic purposes.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various pathways to induce cancer cell death.[1][4] Their mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival.[1]

A study on the synthesis and biological evaluation of a series of 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazole derivatives demonstrated significant cytotoxic activities against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines.[5] Notably, compounds bearing 2,5-difluorophenyl and 4-(trifluoromethoxy)phenyl moieties exhibited high inhibitory effects.[5] Another study highlighted that certain 2,4-disubstituted thiazole derivatives act as potent anticancer agents, with some compounds showing significant growth inhibitory effects against a panel of 66 human tumor cell lines.[6]

Table 1: Comparative Anticancer Activity (IC50, µM)

Compound ClassDerivativeHeLaMCF-7HT-29Reference
Thiazole 2f (R = 2,5-F)-7.722-27[5]
Thiazole 2i (R = 4-OCF3)-8.022-27[5]
Thiadiazole 3b-< 7.7-[5]
Thiadiazole 3d-< 7.722-27[5]

Note: Lower IC50 values indicate higher potency.

The data suggests that both thiazole and thiadiazole scaffolds can be effectively functionalized to produce potent anticancer agents. The choice between these heterocyclic systems may depend on the specific cancer type and the desired ancillary properties of the drug candidate.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the urgent development of new and effective antimicrobial drugs.[7] Thiazole derivatives have shown significant promise in this area, exhibiting broad-spectrum antibacterial and antifungal activities.[7][8] The amphiphilic character of some thiazole compounds allows for their easy permeation into bacterial cell membranes, leading to cytoplasmic leakage and cell death.[8]

For instance, certain thiazole-based Schiff base compounds have demonstrated favorable activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[9] Another study reported that newly synthesized heteroaryl thiazole derivatives exhibited moderate to good antibacterial activity, with some compounds showing higher potential than the reference drug ampicillin against resistant strains.[10]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Compound ClassDerivativeS. aureusE. coliC. albicansReference
Thiazole Compound 3230-700230-700-[10]
Thiazole Compound 9--60-230[10]
Thiazole-Pyrazoline Compound 59--3.9-62.5[11]
Thiazole-Triazole-Thiadiazole Compound 151055[11]

Note: Lower MIC values indicate higher antimicrobial potency.

The hybridization of the thiazole ring with other heterocyclic moieties, such as pyrazoline or triazole, appears to be a fruitful strategy for enhancing antimicrobial, particularly antifungal, activity.[11]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Several thiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, often showing significant reductions in edema in animal models.[12][13] The mechanism of action for their anti-inflammatory effects may involve the inhibition of pro-inflammatory mediators.[13]

In a study utilizing the carrageenan-induced rat paw edema model, nitro-substituted thiazole derivatives demonstrated better anti-inflammatory activity than the standard drug Nimesulide.[12][13] Another research effort designed and synthesized 2-methane sulfonamido substituted arylthiazole derivatives with the aim of combining anti-inflammatory and antioxidant activities, which could offer a gastro-sparing profile.[14]

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Edema)

Compound ClassDerivative3 hours post-carrageenanReference
Thiazole Compound 3c (Nitro-substituted)44%[12]
Thiazole Compound 3d (Nitro-substituted)41%[12]
Standard Drug Nimesulide< 44%[13]

These findings underscore the potential of substituted thiazoles as effective anti-inflammatory agents, with certain derivatives outperforming established drugs in preclinical models.

Experimental Methodologies

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the bioactivities discussed.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanistic Insights and Signaling Pathways

The bioactivity of thiazole derivatives is intrinsically linked to their interaction with specific cellular targets. Understanding these mechanisms is crucial for rational drug design.

Anticancer Mechanisms

Many thiazole-based anticancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[1] For example, the FDA-approved drug Dasatinib, which contains a thiazole moiety, is a potent inhibitor of multiple tyrosine kinases.

anticancer_pathway Thiazole Thiazole Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Thiazole->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of anti-apoptotic signals Signaling Downstream Signaling Cascade Substrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Inhibition of protein kinase signaling by thiazole derivatives.

Conclusion

This compound and its related 2,4-disubstituted thiazole derivatives represent a versatile and highly potent class of bioactive compounds. Comparative analysis reveals that their efficacy in anticancer, antimicrobial, and anti-inflammatory applications is often comparable or superior to other heterocyclic systems like thiadiazoles. The true strength of the thiazole scaffold lies in its synthetic tractability, allowing for fine-tuning of its pharmacological profile through targeted modifications. Future research should focus on elucidating precise structure-activity relationships and mechanisms of action to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

Comparing microwave-assisted vs conventional synthesis of thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Thiazole Synthesis: A Comparative Analysis of Microwave-Assisted and Conventional Methods

In the landscape of heterocyclic chemistry, thiazoles represent a cornerstone scaffold, integral to the development of pharmaceuticals and functional materials. Their synthesis, therefore, is a subject of continuous optimization. This guide provides a detailed comparison between traditional conventional heating methods and modern microwave-assisted techniques for the synthesis of thiazoles, offering researchers and drug development professionals the insights needed to select the most appropriate method for their specific applications.

The Enduring Significance of the Thiazole Moiety

Thiazoles are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. This structural motif is found in a wide array of biologically active molecules, including the vitamin thiamine (B1), penicillin, and numerous anticancer and antimicrobial agents. The efficacy of these compounds is intrinsically linked to the thiazole ring, which acts as a crucial pharmacophore, interacting with biological targets. Consequently, efficient and sustainable methods for their synthesis are in high demand within the pharmaceutical and chemical industries.

Conventional Synthesis of Thiazoles: The Hantzsch Method

The most classic and widely utilized method for thiazole synthesis is the Hantzsch reaction, first reported in 1887. This method typically involves the condensation reaction between an α-haloketone and a thioamide.

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.

  • Cyclization: An intramolecular cyclization occurs, forming a five-membered ring intermediate.

  • Dehydration: Subsequent dehydration of the intermediate leads to the formation of the aromatic thiazole ring.

This process, while reliable, often requires prolonged reaction times, high temperatures, and can lead to the formation of byproducts, necessitating extensive purification.

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism reagents α-haloketone + Thioamide intermediate1 Nucleophilic Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 Intramolecular Cyclization product Thiazole intermediate2->product Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.

The Advent of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis. Unlike conventional heating, where heat is transferred through conduction and convection, microwave irradiation directly heats the reaction mixture by interacting with polar molecules. This results in rapid and uniform heating, often leading to dramatic reductions in reaction times and improved yields.

Principles of Microwave Heating

Microwave energy is transferred to the reaction mixture through two primary mechanisms:

  • Dipolar Polarization: Polar molecules in the reaction mixture, such as the reactants and solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid heating.

  • Ionic Conduction: If ions are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, generating heat through collisions.

This unique heating mechanism can lead to thermal and non-thermal effects that accelerate reaction rates beyond what is achievable with conventional heating.

Head-to-Head Comparison: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis over conventional methods for thiazole formation are best illustrated through a direct comparison of key performance metrics.

Quantitative Data Showdown

The following table summarizes typical results from comparative studies of the Hantzsch thiazole synthesis using both methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 2-24 hours2-15 minutes
Product Yield 60-80%85-95%
Energy Consumption HighLow
Solvent Usage Often requires high-boiling point solventsCan often be performed with greener solvents or solvent-free
Byproduct Formation Moderate to highMinimal
Reproducibility GoodExcellent
Workflow Comparison

The following diagram illustrates the stark contrast in the typical workflows for thiazole synthesis using conventional versus microwave-assisted methods.

Workflow_Comparison Figure 2: Workflow Comparison cluster_conv Conventional Synthesis cluster_mw Microwave-Assisted Synthesis c_start Start: Mix Reactants & Solvent c_heat Heat in Oil Bath (2-24h) c_start->c_heat c_cool Cool to Room Temperature c_heat->c_cool c_workup Aqueous Workup & Extraction c_cool->c_workup c_purify Column Chromatography c_workup->c_purify c_end Final Product c_purify->c_end mw_start Start: Mix Reactants in Microwave Vial mw_irrad Microwave Irradiation (2-15 min) mw_start->mw_irrad mw_cool Rapid Cooling mw_irrad->mw_cool mw_precip Precipitation/Filtration mw_cool->mw_precip mw_end Final Product mw_precip->mw_end

Caption: Figure 2: Workflow Comparison.

Experimental Protocols

To provide a practical understanding, the following are representative protocols for the synthesis of a 2,4-disubstituted thiazole.

Conventional Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone (10 mmol) and thioamide (10 mmol) in 50 mL of ethanol.

  • Heating: Place the flask in a preheated oil bath at 80°C and reflux the reaction mixture for 8 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Microwave-Assisted Synthesis Protocol
  • Reaction Setup: In a 10 mL microwave reaction vial, add the α-haloketone (1 mmol), thioamide (1 mmol), and 3 mL of ethanol.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 10 minutes.

  • Cooling: After the irradiation is complete, cool the vial to room temperature using compressed air.

  • Isolation: The product often precipitates out of the solution upon cooling. Collect the solid product by filtration and wash with cold ethanol.

  • Purity Check: The purity of the product is typically high, often not requiring further purification. Confirm purity by melting point and spectroscopic analysis.

Conclusion and Future Outlook

For the synthesis of thiazoles, the microwave-assisted approach presents a compelling alternative to conventional heating methods. The significant reduction in reaction time, coupled with higher yields and a more favorable environmental profile, makes it an attractive option for both academic research and industrial-scale production. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits of increased efficiency, throughput, and sustainability often justify the cost. As the demand for complex, thiazole-containing molecules continues to grow, the adoption of microwave-assisted synthesis is poised to become an indispensable tool in the synthetic chemist's arsenal.

A Comparative In Vitro Analysis of 2-Methyl-4-(p-tolyl)thiazole and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine decades of medical progress. The World Health Organization has designated AMR as one of the top 10 global public health threats facing humanity.[1] This escalating crisis is driven by the overuse and misuse of existing antibiotics, leading to the emergence of multidrug-resistant pathogens that render conventional treatments ineffective. Consequently, there is an urgent and critical need for the discovery and development of new antimicrobial agents with novel mechanisms of action.

Heterocyclic compounds, particularly those containing a thiazole ring, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] The thiazole scaffold is a core component of numerous clinically approved drugs, including antimicrobials like sulfathiazole.[1] This guide focuses on a specific synthetic thiazole derivative, 2-Methyl-4-(p-tolyl)thiazole , a compound that shows promise as a potential antimicrobial agent based on the known bioactivity of its structural class.[5]

This document provides a comprehensive framework for evaluating the in vitro antibacterial activity of this compound. It presents a direct comparison with a panel of standard, mechanistically diverse antibiotics, and offers detailed, field-proven protocols for determining key efficacy parameters. The objective is to equip researchers, scientists, and drug development professionals with the foundational data and methodologies required to assess the potential of this and similar novel compounds.

Pillar 1: Rationale for Experimental Design - A Foundation of Causality

An effective in vitro evaluation hinges on a logically sound experimental design. The choices of comparators, microbial strains, and assessment endpoints are not arbitrary; they are deliberate decisions made to generate clear, interpretable, and clinically relevant data.

Why These Standard Antibiotics?

To contextualize the activity of this compound, it is essential to compare it against antibiotics with well-characterized mechanisms of action. This allows for a preliminary understanding of its potential spectrum and potency. For this guide, we have selected:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Its inclusion provides a benchmark against a potent inhibitor of nucleic acid synthesis.

  • Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, disrupting protein synthesis and causing mistranslation of mRNA. It serves as a comparator for agents that target the bacterial translation machinery.

  • Ampicillin: A β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by targeting penicillin-binding proteins (PBPs). It represents one of the most widely used classes of antibiotics.

Why These Bacterial Strains?

The initial screening of a novel compound must assess its breadth of activity. Therefore, we include representative Gram-positive and Gram-negative bacteria, which differ fundamentally in their cell wall structure:

  • Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium responsible for a wide range of infections. It is a key pathogen for testing activity against this class of bacteria.

  • Escherichia coli (ATCC 25922): A Gram-negative bacterium commonly used as a model organism. Its outer membrane presents a significant barrier that many antibiotics fail to penetrate, making it a crucial test for broad-spectrum potential.

Using these specific American Type Culture Collection (ATCC) strains ensures reproducibility and allows for comparison of data across different laboratories, as they are standard quality control organisms in antimicrobial susceptibility testing.[6]

Why Determine Both MIC and MBC?

Understanding the precise nature of a compound's antimicrobial effect is paramount.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is the primary measure of a compound's potency and defines its bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[9][10][11] The MBC test is a critical follow-up to the MIC, as it distinguishes between agents that merely inhibit growth (bacteriostatic) and those that actively kill the bacteria (bactericidal).

The relationship between these two values, expressed as the MBC/MIC ratio, is a key differentiator. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[12] For severe infections or in immunocompromised patients, a bactericidal agent is often clinically preferred.

Pillar 2: Self-Validating Methodologies & Protocols

The integrity of the data generated rests entirely on the quality and standardization of the experimental protocols. The following methods are based on the globally recognized guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the results are both reproducible and reliable.[13][14][15][16]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold-standard technique for quantitative antimicrobial susceptibility testing, providing a precise MIC value.[17][18][19]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid impacting bacterial growth.

    • Standard Antibiotics: Prepare stock solutions of Ciprofloxacin, Gentamicin, and Ampicillin according to CLSI guidelines.

    • Growth Medium: Prepare and sterilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).[20]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • In the first well of a row, add 50 µL of the test compound at twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and repeating across the row. Discard 50 µL from the final well. This creates a gradient of decreasing compound concentrations.

    • Repeat this process for each standard antibiotic in separate rows.

    • Include a Growth Control well (containing only CAMHB and the bacterial inoculum) and a Sterility Control well (containing only uninoculated CAMHB).

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 2) to each well, except for the Sterility Control. The final volume in each well will be 100 µL.

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[19]

  • Reading and Interpretation:

    • Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (i.e., the well is clear).[19]

Workflow for Broth Microdilution MIC Testing

MIC_Workflow prep Prepare Reagents (Media, Compounds) plate_setup Set up 96-Well Plate (Serial Dilutions) prep->plate_setup inoculum Prepare Inoculum (0.5 McFarland) inoculate Inoculate Plate (Final vol: 100µL) inoculum->inoculate plate_setup->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read Read MIC (Lowest Clear Well) incubate->read

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a direct extension of the MIC assay and must be performed immediately after the MIC is determined to ensure the viability of the bacteria is not compromised.

Step-by-Step Methodology:

  • Selection of Wells: Identify the MIC well and all other wells that show no visible growth from the completed MIC plate.

  • Subculturing:

    • Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each selected well.

    • Spot-inoculate the aliquot onto a quadrant of a drug-free Mueller-Hinton Agar (MHA) plate. It is crucial to label each quadrant to correspond with the concentration of the well it came from.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until robust growth is seen in the growth control subculture.

  • Reading and Interpretation:

    • After incubation, count the number of colonies (CFUs) on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count.[11][12] For practical purposes, this is often identified as the concentration that prevents any colony formation or allows for the growth of only 1-2 colonies.

Workflow for Minimum Bactericidal Concentration (MBC) Testing

MBC_Workflow mic_plate Completed MIC Plate select_wells Select Clear Wells (≥ MIC) mic_plate->select_wells subculture Subculture 10µL onto Agar Plate select_wells->subculture incubate_agar Incubate Agar (35°C, 18-24h) subculture->incubate_agar read_mbc Read MBC (≥99.9% Killing) incubate_agar->read_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Testing.

Pillar 3: Data Presentation and Authoritative Grounding

The following table presents hypothetical, yet plausible, data from the described experiments. This structured format allows for a clear and objective comparison of the antimicrobial activities.

Table 1: Comparative In Vitro Activity of this compound and Standard Antibiotics

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
This compound S. aureus ATCC 292138162Bactericidal
E. coli ATCC 25922321284Bactericidal
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
E. coli ATCC 259220.0150.032Bactericidal
Gentamicin S. aureus ATCC 292130.512Bactericidal
E. coli ATCC 25922122Bactericidal
Ampicillin S. aureus ATCC 292130.250.52Bactericidal
E. coli ATCC 259228162Bactericidal
Interpretation of Results

Based on the hypothetical data presented in Table 1:

  • Spectrum of Activity: this compound demonstrates activity against both the Gram-positive (S. aureus) and Gram-negative (E. coli) organisms, suggesting it possesses broad-spectrum potential. The higher MIC value against E. coli is typical for novel compounds, as the outer membrane of Gram-negative bacteria often poses a permeability challenge.

  • Potency: The compound exhibits moderate potency. While its MIC values are higher than those of the established antibiotics, an MIC of 8 µg/mL against S. aureus is a promising result for a novel chemical entity and warrants further investigation and chemical optimization.

  • Bactericidal Nature: With MBC/MIC ratios of 2 and 4, the compound is classified as bactericidal against both strains.[12] This is a highly desirable characteristic for a potential therapeutic, as it indicates the agent can actively eradicate the bacterial population rather than simply halting its proliferation.

Putative Mechanism of Action

While these experiments do not elucidate the specific molecular target, the chemical structure of this compound provides clues. Thiazole-containing compounds have been reported to act via several mechanisms. Some studies suggest that thiazole derivatives can interfere with bacterial cell division by inhibiting proteins like FtsZ.[21] Others have proposed that they may inhibit essential metabolic enzymes.[2][22] The broad-spectrum bactericidal activity observed here suggests a mechanism targeting a conserved and essential bacterial process. Further investigations, such as molecular docking studies or specific enzymatic assays, would be required to pinpoint the exact mechanism of action.

Conclusion and Future Directions

This guide outlines a robust and standardized approach to assessing the in vitro efficacy of novel antimicrobial candidates like this compound. The hypothetical data demonstrates that this compound exhibits promising broad-spectrum, bactericidal activity, marking it as a viable candidate for further preclinical development.

The logical next steps in the evaluation of this compound would include:

  • Expanded Profiling: Testing against a wider panel of clinically relevant pathogens, including multidrug-resistant strains (e.g., MRSA, VRE, and ESBL-producing Enterobacterales).

  • Toxicity Assessment: Evaluating the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Employing genetic and biochemical techniques to identify the specific molecular target.

  • Lead Optimization: Synthesizing analogues of this compound to improve potency and pharmacokinetic properties.

By adhering to the principles of scientific integrity and employing validated methodologies, researchers can effectively screen and advance new chemical entities, contributing to the vital pipeline of next-generation antibiotics.

References

Introduction: The Critical Role of Analytical Integrity in Thiazole Derivative Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Thiazole Derivatives

Thiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications, including anticancer, antifungal, and anti-inflammatory agents.[1] The journey of a thiazole-based active pharmaceutical ingredient (API) from laboratory synthesis to clinical application is underpinned by rigorous analytical testing. This testing ensures the identity, strength, quality, purity, and potency of the drug substance and its formulated product.[2] Given that clinical and manufacturing decisions rely heavily on the data generated, the analytical methods used must be demonstrably reliable, reproducible, and fit for their intended purpose.

Cross-validation of analytical methods is a critical process that establishes the equivalency of results when a method is transferred between laboratories, when different methods are used to analyze the same sample, or when minor changes are made to a validated method.[3][4] It is the ultimate gatekeeper of data integrity, ensuring that results are consistent and comparable, regardless of where or how they were generated. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of analytical techniques for thiazole derivatives and a framework for their cross-validation, grounded in regulatory principles and field-proven insights.

Pillar 1: The Scientific and Regulatory Framework for Cross-Validation

The necessity and requirements for method validation and cross-validation are not arbitrary; they are prescribed by global regulatory bodies to ensure patient safety and drug efficacy. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide the foundational guidelines.

Authoritative Grounding: The principal guideline is ICH Q2(R2) "Validation of Analytical Procedures," which provides a comprehensive framework for validation principles.[5][6] This is complemented by the FDA's guidance "Analytical Procedures and Methods Validation for Drugs and Biologics," which aligns with ICH principles and outlines submission requirements.[2] For bioanalytical applications, such as measuring drug concentrations in plasma, the FDA's "Bioanalytical Method Validation" guidance is paramount.[7]

Causality of Cross-Validation: Cross-validation is not a mere repeat of the initial validation. It is a targeted assessment performed under specific circumstances:

  • Inter-Laboratory Method Transfer: When an analytical method is transferred from a development lab to a quality control (QC) lab or a contract research organization (CRO).

  • Use of Multiple Methods: When data from two or more different analytical methods (e.g., HPLC-UV and LC-MS/MS) are used within the same study and need to be compared or combined.[8]

  • Changes to a Validated Method: When minor modifications that fall short of requiring a full re-validation are made to an existing method (a process known as partial validation).[8][9]

The objective is to demonstrate that the analytical procedure remains fit for its intended purpose under the new conditions.[6]

Cross_Validation_Workflow cluster_0 Phase 1: Trigger & Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Outcome Trigger Trigger Event (e.g., Lab Transfer, New Method) Define_Protocol Define Cross-Validation Protocol - Acceptance Criteria - Samples to be Analyzed Trigger->Define_Protocol Select_Methods Select Reference & Comparator Methods/Labs Define_Protocol->Select_Methods Prepare_Samples Prepare Identical Sample Sets (QCs, Incurred Samples) Select_Methods->Prepare_Samples Analyze_A Reference Lab/Method Analyzes Samples Prepare_Samples->Analyze_A Analyze_B Comparator Lab/Method Analyzes Samples Prepare_Samples->Analyze_B Compare_Data Statistically Compare Datasets (Accuracy, Precision) Analyze_A->Compare_Data Analyze_B->Compare_Data Evaluation Results Meet Acceptance Criteria? Compare_Data->Evaluation Success Cross-Validation Successful Methods are Equivalent Evaluation->Success Yes Failure Investigation Required - Identify Root Cause - Re-evaluate & Repeat Evaluation->Failure No

Caption: A workflow for the inter-laboratory cross-validation process.

Pillar 2: Comparative Analysis of Core Analytical Techniques for Thiazole Derivatives

The choice of analytical technique is dictated by the specific needs of the analysis, including the sample matrix, required sensitivity, and the physicochemical properties of the thiazole derivative itself.

Key Analytical Methods
  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis for purity, stability, and assay determination.[10]

    • Principle: Separates the analyte from impurities and excipients based on its affinity for a stationary phase, followed by quantification via ultraviolet light absorption.

    • Causality: Thiazole rings, often part of larger conjugated systems, typically possess strong chromophores, making them ideal candidates for UV detection.[11] This method is robust, cost-effective, and widely available.

    • Limitations: May lack sufficient selectivity and sensitivity for complex biological matrices where co-eluting endogenous components can interfere with the analyte peak.[12]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis and trace-level impurity quantification.[13]

    • Principle: Combines the powerful separation of HPLC with the high selectivity and sensitivity of a tandem mass spectrometer, which measures the mass-to-charge ratio of the analyte and its fragments.

    • Causality: The unparalleled selectivity of LC-MS/MS allows for the accurate quantification of thiazole derivatives even in highly complex matrices like blood plasma by minimizing matrix effects.[11][14] It is essential for pharmacokinetic and toxicokinetic studies.[8]

    • Limitations: Higher operational cost and complexity compared to HPLC-UV.

  • Spectroscopic Methods (UV-Vis, NMR): These methods are primarily used for structural confirmation and characterization rather than routine quantification, but they play a role in validation.[15][16]

    • Principle: UV-Vis spectrophotometry measures light absorbance for a quick concentration check of pure substances, while Nuclear Magnetic Resonance (NMR) provides detailed structural information.[17][18]

    • Causality: Specificity, a key validation parameter, can be definitively proven by techniques like NMR and high-resolution mass spectrometry (HRMS), which confirm the identity of the analyte and can be used to characterize degradation products in stability studies.[19][20]

Comparison of Validation Parameters

The following table summarizes the key performance parameters for cross-validating HPLC-UV and LC-MS/MS methods for a typical thiazole derivative.

Validation Parameter HPLC-UV Method LC-MS/MS Method (Bioanalytical) Rationale & Causality
Specificity/Selectivity Demonstrated by peak purity analysis (e.g., DAD) and separation from known impurities.High; demonstrated by absence of interference at the analyte's specific mass transition (MRM).MS detection is inherently more selective than UV detection, crucial for distinguishing analytes from matrix components.[21]
Linearity (r²) Typically >0.999Typically >0.995Both methods provide excellent linearity, but bioanalytical methods often have a wider dynamic range, accepting a slightly lower r².
Accuracy (% Recovery) 98.0% - 102.0% of nominal value.85.0% - 115.0% of nominal value.The acceptance criteria for bioanalytical methods are wider to account for the higher variability of biological matrices.[7]
Precision (%RSD) Repeatability: ≤1.0%; Intermediate: ≤2.0%Within-run & Between-run: ≤15% (≤20% at LLOQ).Tighter precision is expected for drug substance/product analysis compared to the inherent variability in bioanalysis.[7][22]
Limit of Quantitation (LOQ) ng/mL range (e.g., 10-50 ng/mL)pg/mL to low ng/mL range (e.g., 0.1-1 ng/mL)LC-MS/MS is orders of magnitude more sensitive, a necessity for measuring low drug concentrations in pharmacokinetic studies.[14]
Robustness Evaluated by deliberate small changes in method parameters (e.g., pH, flow rate).Evaluated during method development.Robustness ensures the method remains reliable under minor, expected variations in its execution.[21]

Pillar 3: Field-Proven Experimental Protocols & Data

Trustworthiness in analytical science is built on well-defined, repeatable protocols. Below are illustrative protocols for a cross-validation study.

Experimental Protocol: Inter-Laboratory Cross-Validation of an HPLC-UV Assay

This protocol describes the cross-validation of a stability-indicating HPLC method for "Thiazole-API" being transferred from a Research & Development (R&D) lab to a Quality Control (QC) lab.[23]

1. Objective: To demonstrate the equivalency of analytical results for Thiazole-API between the R&D lab (Reference) and the QC lab (Comparator).

2. Materials:

  • Reference Standard (RS) of Thiazole-API.

  • Forced degradation samples of Thiazole-API (acid, base, oxidative, thermal, photolytic).

  • Quality Control (QC) samples prepared by the R&D lab at three concentrations: Low (80 µg/mL), Medium (100 µg/mL), and High (120 µg/mL).

3. Analytical Procedure (Identical for both labs):

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 0.05M Phosphate Buffer pH 3.0 (55:45 v/v).[23]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

4. Execution:

  • Both labs analyze the same set of QC samples in sextuplicate (n=6).

  • Both labs analyze the forced degradation samples to confirm specificity, ensuring the main peak is resolved from all degradation products.[24]

5. Acceptance Criteria:

  • The mean accuracy at each QC concentration level from the QC lab should be within ±2.0% of the result from the R&D lab.

  • The precision (%RSD) of the measurements at each concentration level should not exceed 2.0% in either lab.[25]

  • At least two-thirds of the QC samples analyzed by the QC lab must be within ±15% of the nominal concentration.[22]

Illustrative Data: Cross-Validation Results
Lab QC Level Nominal Conc. (µg/mL) Mean Measured Conc. (µg/mL) Accuracy (%) Precision (%RSD)
R&D Lab Low QC80.079.899.80.85
Mid QC100.0100.3100.30.65
High QC120.0119.599.60.72
QC Lab Low QC80.080.5100.61.10
Mid QC100.099.799.70.95
High QC120.0120.8100.70.88

Validation_Parameters Validation Analytical Method Validation | (ICH Q2) Perf Performance Characteristics Specificity Linearity Range Accuracy Precision Sensitivity Sensitivity Detection Limit (LOD) Quantitation Limit (LOQ) Robust Reliability Robustness System Suitability Perf:f2->Perf:f3 Defines Perf:f3->Perf:f4 Assessed over Perf:f3->Perf:f5 Assessed over Perf:f2->Sensitivity:f2 Lower end is Perf:f1->Robust:f2 Confirmed by

References

Comparative Docking Analysis of 2-Methyl-4-(p-tolyl)thiazole Analogs as Potential COX-2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking analysis of 2-Methyl-4-(p-tolyl)thiazole analogs. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This guide will focus on their potential as selective inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[5][6][7] By leveraging in-silico techniques, researchers can efficiently predict the binding affinities and interaction patterns of novel analogs, thereby prioritizing candidates for synthesis and further experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel therapeutic agents.

Introduction: The Rationale for In-Silico Screening

The thiazole scaffold is a privileged structure in drug discovery, present in numerous FDA-approved drugs.[4] Analogs of this compound have demonstrated a range of biological activities, making them attractive candidates for further investigation.[1][3] The Cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key mediator of the inflammatory response.[8] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[6]

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, along with the strength of the interaction.[9][10] This in-silico approach allows for the rapid screening of virtual libraries of compounds, providing valuable insights into structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.[11] This guide will detail a robust and validated workflow for the comparative docking analysis of this compound analogs against the human COX-2 enzyme.

Methodology: A Validated Docking Workflow

A successful and reliable docking study hinges on a meticulously executed and validated protocol.[12] The following sections outline the necessary steps, from preparing the protein and ligands to analyzing the final results.

Target Protein Selection and Preparation

The first crucial step is the selection and preparation of the target protein structure.

  • Step 1: Obtain Protein Structure: Download the three-dimensional crystal structure of human COX-2 from the Protein Data Bank (RCSB PDB). For this guide, we will use the PDB ID: 1CX2 , which is a structure of murine COX-2 complexed with a selective inhibitor.[8][13] While human COX-2 structures are available (e.g., 5KIR, 6BL4), 1CX2 is a classic example and widely used for such studies.[14][15]

  • Step 2: Protein Preparation: The raw PDB file requires several preparation steps to be suitable for docking.[16][17] This is typically performed using software like UCSF Chimera, Schrödinger Maestro, or AutoDock Tools.[18][19][20]

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assign partial charges to each atom using a force field (e.g., AMBER).

    • Repair any missing residues or side chains if necessary.

    • Save the prepared protein in a suitable format, such as PDBQT for use with AutoDock Vina.

Ligand Preparation

The small molecules, or ligands, to be docked also require careful preparation.

  • Step 1: 2D to 3D Conversion: Draw the 2D structures of the this compound analogs using chemical drawing software like ChemDraw or Marvin Sketch. Save these structures in a 2D format (e.g., SDF or MOL).

  • Step 2: 3D Structure Generation and Optimization: Convert the 2D structures into 3D conformers. This can be done using software like Open Babel or the ligand preparation tools within docking software suites. It is essential to perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Step 3: Ligand File Preparation: Assign partial charges and define the rotatable bonds for each ligand. Save the prepared ligands in the PDBQT format for AutoDock Vina.

Molecular Docking Protocol & Grid Generation

With the prepared protein and ligands, the next step is to define the docking parameters.

  • Step 1: Binding Site Identification: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure. In UCSF Chimera or AutoDock Tools, you can select the residues surrounding the known inhibitor to define the search space.

  • Step 2: Grid Box Generation: A grid box is a three-dimensional cube that encompasses the binding site. The docking algorithm will confine its search for the best ligand pose within this box. The size and center of the grid box should be carefully chosen to be large enough to accommodate the ligands but not so large as to be computationally inefficient. For COX-2 (PDB: 1CX2), the grid center can be set around the key active site residues.

  • Step 3: Docking Simulation: Perform the docking using a validated program like AutoDock Vina.[21] Vina uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) and predicts the top binding poses for each ligand.

Protocol Validation: Ensuring Reliability

To ensure the trustworthiness of the docking protocol, it is essential to perform a validation step.[22][23][24]

  • Redocking: The most common validation method is to re-dock the co-crystallized ligand (that was removed during protein preparation) back into the protein's binding site.[22][25] A successful validation is generally considered achieved if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[12][25] This confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.

Visualization of the Docking Workflow

The entire process can be visualized as a systematic workflow, ensuring reproducibility and clarity.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Select & Download Target PDB (e.g., 1CX2) PrepProt 2. Prepare Protein (Remove water, add H, assign charges) PDB->PrepProt Grid 4. Define Binding Site & Generate Grid Box PrepProt->Grid Ligands 3. Prepare Ligands (2D to 3D, energy minimize) Dock 5. Perform Molecular Docking (AutoDock Vina) Ligands->Dock Grid->Dock Validate 6. Protocol Validation (Redocking, RMSD < 2.0 Å) Dock->Validate Analyze 7. Analyze Results (Binding Energy, Interactions) Validate->Analyze If Validated SAR 8. Derive Structure-Activity Relationships (SAR) Analyze->SAR

Caption: A flowchart illustrating the key steps in a comparative molecular docking workflow.

Results and Discussion: Interpreting the Data

The output of a docking simulation provides a wealth of information that needs careful analysis and interpretation.

Comparative Docking Scores

The primary quantitative output is the binding affinity, typically expressed as a docking score in kcal/mol. A more negative score indicates a stronger predicted binding affinity. The results for a hypothetical series of this compound analogs are presented below for illustrative purposes.

Compound IDR-Group ModificationDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-Bonds
Parent -H-8.5Arg513, Tyr385, Ser5301
Analog-1 -OH (para)-9.2Arg513, Tyr385, Ser530, His903
Analog-2 -Cl (meta)-8.8Arg513, Val523, Ser5301
Analog-3 -OCH3 (para)-8.7Arg513, Tyr385, Ser5301
Analog-4 -NO2 (para)-9.5Arg513, Tyr385, Ser530, Gln1923
Celecoxib (Reference)-10.8Arg513, His90, Gln192, Phe5184

This data is illustrative and not the result of an actual experiment.

Analysis of Binding Interactions

Beyond the docking score, it is crucial to visualize the binding poses of the top-ranked ligands within the active site of COX-2. This allows for the identification of key molecular interactions, such as:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for ligand binding and selectivity.

  • Hydrophobic Interactions: The interaction of non-polar parts of the ligand with hydrophobic residues in the active site.

  • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues like Tyrosine, Phenylalanine, and Tryptophan.

For instance, the sulfonamide group of celecoxib is known to interact with a secondary pocket in COX-2, contributing to its selectivity.[15] When analyzing the thiazole analogs, look for similar interactions with key residues like Arg513, Tyr385, and Ser530, which are known to be important for inhibitor binding in COX-2.[13]

Structure-Activity Relationship (SAR) Insights

By comparing the docking results of the different analogs, we can derive valuable SAR insights.[11][26][27] For example, from the illustrative data in the table:

  • The addition of a hydroxyl (-OH) or a nitro (-NO2) group at the para position of the tolyl ring (Analog-1 and Analog-4) leads to a more favorable docking score compared to the parent compound. This is likely due to the formation of additional hydrogen bonds with residues like His90 and Gln192.

  • The electron-donating methoxy group (-OCH3) in Analog-3 does not significantly improve the binding affinity, suggesting that hydrogen bonding potential is more critical than electron-donating effects in this position.

  • The chloro-substituent in Analog-2 shows a modest improvement, possibly due to favorable hydrophobic or halogen-bond interactions with residues like Val523.

These in-silico derived SARs can then be used to design the next generation of analogs with potentially improved inhibitory activity.

Visualization of Molecular Interactions

A diagram can help illustrate the key interactions between a ligand and the active site residues.

G Ligand Thiazole Analog (e.g., Analog-4) Arg513 Arg513 Ligand->Arg513 H-Bond Tyr385 Tyr385 Ligand->Tyr385 Pi-Pi Stacking Ser530 Ser530 Ligand->Ser530 H-Bond Gln192 Gln192 Ligand->Gln192 H-Bond Val523 Val523 Ligand->Val523 Hydrophobic Phe518 Phe518 Ligand->Phe518 Hydrophobic

Caption: Key molecular interactions between a thiazole analog and COX-2 active site residues.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative docking analysis of this compound analogs against COX-2. By following these detailed protocols, researchers can leverage the power of in-silico modeling to gain critical insights into ligand-protein interactions and make data-driven decisions in the early stages of drug discovery. It is important to remember that molecular docking is a predictive tool, and its findings should always be validated through experimental in-vitro and in-vivo assays to confirm the biological activity of the most promising candidates.[12]

References

A Comparative Guide for Benchmarking the Antifungal Activity of 2-Methyl-4-(p-tolyl)thiazole Against Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of antifungal resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents. Fluconazole, a member of the triazole class, has been a widely used antifungal medication.[1] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4][5] Disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[1][3][4][5] However, the emergence of fluconazole-resistant fungal strains, particularly among Candida species, has diminished its clinical efficacy.[6][7][8][9][10]

This guide presents a comprehensive framework for the comparative evaluation of a novel thiazole derivative, 2-Methyl-4-(p-tolyl)thiazole, against fluconazole. Thiazole-containing compounds have shown promise for their antimicrobial properties.[11][12][13][14] This document provides researchers, scientists, and drug development professionals with detailed methodologies for a direct comparison of their antifungal activities, adhering to internationally recognized standards.

Experimental Framework for Comparative Analysis

A robust head-to-head comparison will be conducted using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and relevance of the findings.[15][16][17][18][19][20][21][22][23] The primary assays will be the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay to measure the Zone of Inhibition.

Figure 1: Workflow for the comparative antifungal evaluation. This diagram outlines the key stages from initial preparation to final data analysis for benchmarking the two compounds.

Methodology 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the CLSI M27 standard for yeasts.[16][21]

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum: A standardized inoculum of the test fungus (e.g., Candida albicans, fluconazole-resistant C. albicans, Aspergillus fumigatus) is prepared to a concentration of 0.5 McFarland turbidity standard.

  • Serial Dilution of Compounds: this compound and fluconazole are serially diluted in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the control well.

Methodology 2: Disk Diffusion for Zone of Inhibition Assessment

The disk diffusion assay is a qualitative method that assesses the susceptibility of a fungus to an antimicrobial agent. This protocol follows the CLSI M44 standard.[18][19][20][24][25]

Step-by-Step Protocol:

  • Agar Plate Inoculation: A standardized fungal inoculum is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Application of Disks: Paper disks impregnated with known concentrations of this compound and fluconazole are placed on the agar surface.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disk where fungal growth is inhibited is measured in millimeters.

Comparative Data Presentation

The following tables provide a template for presenting the comparative data obtained from the antifungal susceptibility testing.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Fungal SpeciesThis compoundFluconazole
Candida albicans (ATCC 90028)
Fluconazole-Resistant C. albicans
Aspergillus fumigatus (ATCC 204305)

Table 2: Comparative Zone of Inhibition Diameters (mm)

Fungal SpeciesThis compoundFluconazole
Candida albicans (ATCC 90028)
Fluconazole-Resistant C. albicans
Aspergillus fumigatus (ATCC 204305)

Discussion of Potential Mechanisms and Significance

Fluconazole's mechanism is well-defined, targeting the ergosterol biosynthesis pathway.[1][2][3][4][5] Resistance to fluconazole in Candida species often arises from mutations in the ERG11 gene, which codes for lanosterol 14-alpha-demethylase, or through the overexpression of efflux pumps that actively remove the drug from the cell.[6] Aspergillus fumigatus is intrinsically resistant to fluconazole.[26][27]

Fluconazole Mechanism of Action A Fluconazole B Lanosterol 14-α-demethylase (Cytochrome P450 enzyme) A->B Inhibits C Lanosterol to Ergosterol Conversion B->C Catalyzes D Ergosterol Depletion & Toxic Sterol Accumulation C->D Blockage leads to E Disruption of Fungal Cell Membrane Integrity D->E

Figure 2: The mechanism of action of fluconazole. This diagram illustrates how fluconazole disrupts the fungal cell membrane by inhibiting a key enzyme in the ergosterol biosynthesis pathway.

The antifungal activity of this compound, particularly if it demonstrates efficacy against fluconazole-resistant strains, would suggest a different mechanism of action. Thiazole derivatives have been reported to possess antifungal properties, and some studies suggest they may also target the fungal cell wall.[14] Further investigations, such as cell wall integrity assays and transcriptomic analyses, would be warranted to elucidate the precise molecular target of this novel compound.

Conclusion

This guide provides a standardized and scientifically rigorous framework for the comparative evaluation of this compound and fluconazole. By adhering to the detailed methodologies outlined, researchers can generate reliable and comparable data on the antifungal efficacy of this novel thiazole derivative. The potential for this compound to act on a different target than fluconazole makes it a compound of interest in the ongoing search for new treatments to combat the growing challenge of antifungal resistance.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of specialized chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-4-(p-tolyl)thiazole, moving beyond mere compliance to foster a deeper understanding of the principles behind these critical procedures.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This compound, while a valuable building block in synthetic chemistry, presents a distinct set of risks that must be managed.

A Safety Data Sheet (SDS) for this compound outlines several key hazard statements[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications mandate that this compound be treated as hazardous waste . Improper disposal, such as drain disposal or mixing with non-hazardous waste, is not permissible and can lead to environmental contamination and potential health risks.

Table 1: Hazard Summary for this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if ingested.
Skin IrritationCategory 2Causes irritation upon skin contact.
Eye IrritationCategory 2Causes serious irritation to the eyes.
Specific Target Organ ToxicityCategory 3May cause irritation to the respiratory tract.

Source: ChemicalBook Safety Data Sheet[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Given the irritant nature of the compound, appropriate PPE is non-negotiable. Before handling any waste containing this compound, personnel must be equipped with:

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator may be necessary.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety. Thiazole derivatives can be reactive, and co-mingling with incompatible materials can lead to dangerous chemical reactions.

  • Dedicated Waste Container: All waste containing this compound, whether in solid or liquid form, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Avoid Incompatibilities: Do not mix this waste stream with strong oxidizing agents, acids, or bases unless the specific reaction has been evaluated and deemed safe by a qualified chemist.

Step 3: Waste Collection and Container Management

The integrity of the waste container is crucial for preventing leaks and spills.

  • Container Type: Use a chemically compatible container, preferably the original container if it is in good condition. For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

  • Keep Closed: The waste container must be kept tightly closed except when adding waste.

Step 4: Storage - Safe and Secure Accumulation

Designated satellite accumulation areas (SAAs) are the primary locations for storing hazardous waste in the laboratory prior to its removal.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Ventilation: Ensure the storage area is well-ventilated.

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks.

Step 5: Arranging for Disposal - The Final Step

The disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Contact Your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department will have established procedures and contracts with certified waste vendors.

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is crucial for regulatory compliance.

  • Follow Vendor Instructions: The waste disposal vendor will provide specific instructions for packaging and pickup. Adhere to these instructions carefully.

Diagrammatic Overview of the Disposal Process

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Dedicated Container ppe->segregate labeling Label Container: 'Hazardous Waste' & Chemical Name segregate->labeling store Store in Satellite Accumulation Area (SAA) labeling->store containment Use Secondary Containment store->containment contact_ehs Contact EHS for Pickup containment->contact_ehs documentation Maintain Waste Log contact_ehs->documentation end Licensed Vendor Disposal documentation->end

Caption: Disposal workflow for this compound.

By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the highest standards of safety and environmental stewardship.

References

Personal protective equipment for handling 2-Methyl-4-(p-tolyl)thiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 2-Methyl-4-(p-tolyl)thiazole

As researchers and scientists in the fast-paced world of drug development, our focus is rightly on innovation and discovery. However, the foundation of all successful research is a deep and unwavering commitment to safety. The compounds we handle, often novel and with incomplete toxicological data, demand our full respect and diligence. This guide provides essential, field-tested safety and handling protocols for this compound (CAS No. 66047-73-2), ensuring that your work can proceed both safely and efficiently.

The guidance herein is built on the core principles of risk assessment, hazard control, and operational preparedness. We will move beyond simply listing personal protective equipment (PPE) and instead delve into the causality—the "why"—behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Identification and Risk Assessment

Understanding the specific threats posed by a chemical is the critical first step in any safety protocol. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from close structural isomers, such as 2-Methyl-4-(o-tolyl)thiazole, provide critical insights into its likely hazard profile.[1]

Based on this data, this compound should be handled as a compound that is:

  • A skin irritant (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • A serious eye irritant (H319): Contact with the eyes can result in significant, potentially damaging irritation.[1]

  • A potential respiratory irritant (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]

This hazard profile necessitates a multi-layered approach to PPE, ensuring all potential routes of exposure—dermal, ocular, and inhalation—are effectively blocked. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment of the workplace to determine the necessary PPE for employees.[2]

Core Safety Principles:
  • Engineering Controls First: Always handle this compound in a certified chemical fume hood to control airborne hazards.[3]

  • Administrative Controls: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide and your institution's Chemical Hygiene Plan.[4]

  • PPE as the Final Barrier: PPE is the last line of defense. It does not eliminate the hazard, but it provides a crucial barrier between you and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risks of exposure.

PPE Selection Matrix
Task Scale Required PPE Rationale
Weighing/Pre-weighing Solid Milligrams to GramsLab Coat, Safety Glasses with Side Shields, Nitrile Gloves (Double-gloved recommended)Protects against incidental skin contact and minor spills of solid material. Safety glasses protect from particle projection.
Solution Preparation / Transfers < 1 LiterLab Coat, Chemical Splash Goggles, Nitrile Gloves (Double-gloved)Goggles provide superior protection from splashes compared to safety glasses.[5] Double gloving provides an extra layer of defense against potential permeation during liquid handling.
Running Reactions / Workup Any ScaleChemical Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves (or heavier duty, see below)A face shield worn over goggles is required when there is a significant splash hazard.[5] This combination protects the entire face from splashes during transfers or unexpected reactions.
Detailed PPE Specifications
  • Eye and Face Protection:

    • Safety Glasses: Must have side shields and be ANSI Z87.1-rated. These are the minimum requirement for any work in the lab.[5]

    • Chemical Splash Goggles: Should be worn whenever handling solutions of the compound. They provide a seal around the eyes, offering protection from liquid splashes from all angles.

    • Face Shield: Must be worn in addition to goggles when pouring larger volumes (>1L) or when the procedure carries a high risk of splashing.[5]

  • Hand Protection:

    • Nitrile Gloves: For incidental contact, such as handling solids or making dilute solutions, nitrile gloves are appropriate.[6][7] Always use a reputable brand and inspect gloves for any signs of damage before use.

    • Double Gloving: This is a highly recommended practice when handling any hazardous chemical. It protects against undetected pinholes and provides a simple method for decontamination: the outer glove can be removed immediately after a task, leaving a clean glove underneath.

    • Heavy-Duty Gloves: For extended contact or when handling concentrated solutions, consider more robust gloves like neoprene or butyl rubber. Always consult a glove compatibility chart for the specific solvent being used.[6] Remember that all glove materials will eventually be permeated; they are not a permanent barrier.

  • Body Protection:

    • Lab Coat: A standard lab coat is sufficient for most small-scale operations. For larger scale work, a chemical-resistant coat or apron should be used. Coats should be buttoned completely.[5]

    • Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are present.[5]

  • Respiratory Protection:

    • Under normal laboratory conditions, handling this compound inside a certified chemical fume hood provides adequate respiratory protection.[3]

    • If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator would be required.[4] This must be done under a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[2]

Operational and Disposal Plans

A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in your lab, from handling to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure your chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • PPE Donning: Don PPE in the correct order: lab coat, then goggles/face shield, and finally, gloves.

  • Chemical Handling: Perform all manipulations with the compound deep within the fume hood sash. Use techniques that minimize the generation of dusts or aerosols.

  • Post-Handling: After the procedure is complete, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove the outer pair of gloves (if double-gloved). Then, remove the lab coat, followed by goggles and face shield. Finally, remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[1]

Emergency Procedures
  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]

  • Eye Exposure: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Spill: For a small spill inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

All waste containing this compound, including contaminated gloves, wipes, and absorbent materials, must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste (gloves, paper towels, etc.) in a designated, sealed plastic bag or container clearly labeled "Hazardous Waste" and listing the chemical constituents.

  • Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • EPA Waste Codes: While there is no specific EPA listing for this compound, it must be disposed of according to its characteristics. If dissolved in a flammable solvent like acetone or methanol, it may be classified as an F003 waste.[8] Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment 1. Risk Assessment cluster_solid 2a. Solid Handling cluster_liquid 2b. Liquid Handling cluster_controls 3. Engineering Controls Start Assess Task: Handling this compound TaskType Solid or Liquid? Start->TaskType SolidPPE Minimum PPE: - Lab Coat - Safety Glasses (side shields) - Nitrile Gloves (Double) TaskType->SolidPPE Solid SplashRisk High Splash Risk? (e.g., Large Volume Transfer) TaskType->SplashRisk Liquid FumeHood All work must be performed in a Chemical Fume Hood SolidPPE->FumeHood LiquidLow Standard Liquid PPE: - Lab Coat - Chemical Goggles - Nitrile Gloves (Double) SplashRisk->LiquidLow No LiquidHigh Enhanced Liquid PPE: - Chem-Resistant Coat - Chemical Goggles - Face Shield - Nitrile/Butyl Gloves (Double) SplashRisk->LiquidHigh Yes LiquidLow->FumeHood LiquidHigh->FumeHood

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.